PS372424 hydrochloride
Description
Properties
IUPAC Name |
(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O4.ClH/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24;/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36);1H/t27-,28-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGSJQNAEULTAR-DHBRAOIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914291-61-5 | |
| Record name | 914291-61-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PS372424 Hydrochloride: A Deep Dive into its Mechanism of Action as a CXCR3 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PS372424 hydrochloride, a peptidomimetic compound, has emerged as a potent and selective agonist for the human C-X-C chemokine receptor 3 (CXCR3).[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional consequences in relevant biological systems. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential and experimental applications of this compound. The information presented herein is a synthesis of publicly available preclinical data, with a focus on quantitative metrics, experimental methodologies, and visual representations of the underlying biological pathways.
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells, and other cell types.[4] It plays a crucial role in mediating the chemotaxis of these immune cells to sites of inflammation in response to its natural chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[4] The CXCL9,10,11/CXCR3 signaling axis is deeply implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease, as well as in cancer.[5][6]
PS372424, a three amino-acid fragment of CXCL10, has been identified as a specific agonist of human CXCR3.[1][7][8] Its hydrochloride salt is often utilized for its enhanced water solubility and stability.[1] As a CXCR3 agonist, this compound mimics the action of the endogenous chemokine ligands, initiating a cascade of intracellular events that ultimately modulate immune cell trafficking and function. This guide will explore the intricacies of this mechanism of action.
Molecular Interaction and Binding Affinity
This compound exerts its effects by directly binding to and activating the human CXCR3 receptor. Structural and functional studies have begun to elucidate the specifics of this interaction.
Binding Characteristics:
PS372424 competes with the natural ligand CXCL10 for binding to CXCR3.[1][7] Structural analyses have revealed that PS372424 occupies a similar orthosteric binding pocket to the N-terminus of CXCL11.[9][10] This interaction is characterized by a significant binding affinity, as demonstrated in competitive binding assays.
Quantitative Binding Data:
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells (radiolabeled CXCL10 competition) | [1][7] |
| KD (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | [11] |
| KD (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | [11] |
Table 1: Quantitative binding parameters of PS372424 to human CXCR3.
Downstream Signaling Pathways
Upon binding to CXCR3, this compound triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades. CXCR3 can couple to different G proteins, primarily of the Gαi family, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, activation of other G protein subtypes, such as Gαq, can also occur, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[11]
Key Signaling Events:
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ERK Phosphorylation: Treatment of CXCR3-expressing cells with PS372424 leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][5] This activation is a hallmark of GPCR signaling and is involved in regulating various cellular processes, including proliferation, differentiation, and survival.
-
Calcium Mobilization: As a CXCR3 agonist, PS372424 induces a transient increase in intracellular calcium concentration ([Ca2+]i) in CXCR3-expressing cells.[2][3] This is a direct consequence of G protein-mediated activation of PLC.
-
Receptor Internalization: Prolonged exposure to PS372424 leads to the internalization of the CXCR3 receptor from the cell surface.[5] This process of receptor desensitization is a common regulatory mechanism for GPCRs, preventing overstimulation of the signaling pathway.
-
Cross-Receptor Phosphorylation: Interestingly, activation of CXCR3 by PS372424 can lead to the phosphorylation and desensitization of other co-expressed chemokine receptors, such as CCR5, on the same T cell.[1][5] This cross-talk between chemokine receptor signaling pathways has significant implications for the compound's anti-inflammatory effects.
Signaling Pathway Visualization:
Caption: Signaling cascade initiated by this compound binding to CXCR3.
Functional Outcomes
The activation of CXCR3 by this compound translates into distinct functional responses in target cells, with the most prominent being the modulation of cell migration.
Chemotaxis:
PS372424 stimulates the migration of activated T cells in a concentration-dependent manner.[5] However, a key finding is that while it induces chemotaxis in standard transfilter assays, it does not promote transendothelial migration.[3][5] This is a critical distinction from natural chemokines and is attributed to the lack of interaction with glycosaminoglycans on the endothelial surface, which is necessary for the presentation of chemokines to migrating cells.
Inhibition of Migration towards other Chemokines:
A significant aspect of PS372424's mechanism of action is its ability to inhibit the migration of activated T cells towards other chemokines, such as CXCL11, CXCL12 (the ligand for CXCR4), and CCL5 (a ligand for CCR5).[5] This heterologous desensitization is a consequence of the cross-phosphorylation of other chemokine receptors, rendering them unresponsive to their respective ligands. This broad anti-migratory effect underscores the potential of PS372424 as an anti-inflammatory agent.
Quantitative Functional Data:
| Parameter | Value | Assay | Reference |
| EC50 | 1.1 µM | Calcium Flux Assay | [2][3] |
| Significant T-cell migration | > 50 nM | Transfilter Chemotaxis Assay | [5] |
Table 2: Quantitative functional parameters of PS372424.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed.
Binding Assays:
-
Objective: To determine the binding affinity of PS372424 to CXCR3.
-
Methodology: Competitive radioligand binding assays are performed using membranes prepared from cells overexpressing human CXCR3 (e.g., HEK293/CXCR3 Gqi5 cells). Membranes are incubated with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10) and increasing concentrations of unlabeled PS372424. The amount of bound radioligand is then measured, and the IC50 value is calculated, representing the concentration of PS372424 required to inhibit 50% of the specific binding of the radioligand.
Calcium Flux Assays:
-
Objective: To measure the ability of PS372424 to induce intracellular calcium mobilization.
-
Methodology: CXCR3-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The baseline fluorescence is recorded, and then cells are stimulated with various concentrations of PS372424. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorometric imaging plate reader or a flow cytometer. The EC50 value is determined from the dose-response curve.
ERK Phosphorylation Assays:
-
Objective: To assess the activation of the MAPK/ERK signaling pathway.
-
Methodology: CXCR3-expressing cells (e.g., activated T cells or U87-CXCR3-A cells) are treated with PS372424 for a specified time.[1][5] Following treatment, cell lysates are prepared and subjected to Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The relative levels of p-ERK can be quantified by densitometry. Alternatively, cell-based ELISAs can be used for higher throughput analysis.
Chemotaxis Assays:
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Objective: To evaluate the effect of PS372424 on T-cell migration.
-
Methodology: Transwell or Boyden chamber assays are typically used. The lower chamber contains the chemoattractant (e.g., PS372424 or other chemokines), and the upper chamber contains the T cells. The two chambers are separated by a porous membrane. After an incubation period, the number of cells that have migrated to the lower chamber is quantified by cell counting, flow cytometry, or a colorimetric assay. To assess the inhibition of migration, T cells are pre-treated with PS372424 before being placed in the upper chamber with a different chemoattractant in the lower chamber.
Experimental Workflow Visualization:
Caption: Workflow of key experiments to characterize this compound.
Conclusion
This compound is a specific and potent agonist of the human CXCR3 receptor. Its mechanism of action involves direct binding to the receptor, leading to the activation of intracellular signaling pathways, including ERK phosphorylation and calcium mobilization. Functionally, this results in the stimulation of T-cell chemotaxis and, importantly, the inhibition of migration towards a broader range of inflammatory chemokines through receptor cross-desensitization. This multifaceted mechanism of action, particularly its ability to induce a state of generalized chemokine receptor desensitization, highlights the therapeutic potential of this compound in inflammatory and autoimmune disorders. The data and methodologies presented in this guide provide a solid foundation for further research and development of CXCR3-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemokine Receptor (CCR and CXCR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. PS372424 | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PS | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. EMDB-34915: CXCR3-DNGi complex activated by PS372424 - Yorodumi [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PS372424 Hydrochloride: A Specific Human CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424 hydrochloride is a potent and specific small-molecule agonist for the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor critically involved in immune cell trafficking and inflammatory responses.[1][2][3][4] Structurally, it is a three-amino-acid fragment of the natural CXCR3 ligand, CXCL10.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications in inflammatory and autoimmune diseases.
Chemical and Physical Properties
This compound is the hydrochloride salt form of PS372424, which generally offers enhanced water solubility and stability.[5]
| Property | Value | Reference |
| CAS Number | 1596362-29-6 | [1] |
| Molecular Formula | C₃₃H₄₅ClN₆O₄ | [1] |
| Molecular Weight | 625.20 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98.0% | |
| Solubility | DMSO: ≥ 250 mg/mL | |
| Storage | Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Mechanism of Action
PS372424 acts as a specific agonist at the human CXCR3 receptor.[1][2][3][4] Upon binding, it activates downstream signaling pathways, leading to a cascade of cellular events that modulate immune cell function.
CXCR3 Signaling Pathway
Activation of CXCR3 by this compound initiates a series of intracellular signaling events. While the complete cascade is complex and can be cell-type specific, key pathways include the activation of Gαi proteins, leading to the stimulation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for regulating cell migration, proliferation, and survival.
Receptor Cross-Desensitization
A key feature of this compound's anti-inflammatory activity is its ability to induce cross-desensitization of other chemokine receptors.[3][5] Specifically, activation of CXCR3 by PS372424 in T-cells leads to the phosphorylation of C-C chemokine receptor 5 (CCR5), particularly in cells where CXCR3 and CCR5 form heterodimers.[3][5] This cross-phosphorylation inhibits signaling through CCR5, thereby preventing T-cell migration in response to CCR5 ligands like CCL5. This mechanism suggests a broader anti-inflammatory potential than CXCR3-specific antagonism alone.[5]
In Vitro Pharmacology
This compound exhibits a range of biological activities in vitro, primarily related to its agonistic effects on CXCR3.
| Assay | Cell Type | Result | Reference |
| CXCR3 Binding | HEK293/CXCR3 Gqi5 cell membranes | IC₅₀ = 42 ± 21 nM (competition with radiolabeled CXCL10) | [1] |
| ERK Phosphorylation | Activated T-cells | Increased pERK to a level three-times higher than unstimulated cells (at 100 nM) | [5] |
| U87-CXCR3-A cells | Increased p-Erk1 and p-Erk2 after 5 min of stimulation (at 100 ng/mL) | [1] | |
| CCR5 Phosphorylation | CXCR3⁺ T-cells | Concentration-dependent increase in CCR5 phosphorylation (10-200 nM) | [1][5] |
| T-cell Migration | Activated T-cells | Stimulated significant migration at concentrations >50 nM | [5] |
| CXCR3 Internalization | Activated T-cells | Caused internalization of 87% of cell-surface CXCR3 within 30 min (at 100 nM) | [5] |
In Vivo Pharmacology
The anti-inflammatory effects of this compound have been demonstrated in a humanized mouse model of arthritic inflammation.
| Animal Model | Dosing | Effect | Reference |
| Humanized mouse air-pouch model | Intravenous injection to produce an initial 1 µM concentration in the blood | Prevented inflammatory migration of activated human T-cells toward synovial fluid from rheumatoid arthritis patients. | [3][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
ERK Phosphorylation Assay (Western Blot)
This protocol is adapted from methodologies used to assess the activation of the MAPK/ERK pathway upon CXCR3 stimulation.
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Cell Culture and Starvation: Culture activated human T-cells in appropriate media. Prior to stimulation, serum-starve the cells for 2 hours to reduce basal ERK phosphorylation.
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Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified time (e.g., 10 minutes) at 37°C. Include a vehicle control (DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane of the p-ERK antibodies.
-
Re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and ECL detection.
-
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
T-cell Migration Assay (Transwell Assay)
This protocol is designed to assess the chemotactic activity of this compound on activated T-cells.
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Preparation of Cells: Isolate and activate human T-cells. Resuspend the cells in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Use a 24-well plate with 5 µm pore size Transwell inserts.
-
Add migration buffer containing various concentrations of this compound (e.g., 0-200 nM) to the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response. An EC₅₀ value can be calculated from the dose-response curve.
In Vivo Humanized Mouse Model of T-Cell Migration
This protocol provides a framework for evaluating the in vivo efficacy of this compound.
-
Generation of Humanized Mice:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rgamma(null)).
-
Inject the mice with human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.
-
Allow sufficient time (e.g., 4 weeks) for engraftment of human immune cells.
-
-
Air-Pouch Model of Inflammation:
-
Create a subcutaneous air pouch on the dorsum of the humanized mice by injecting sterile air.
-
Inject a chemoattractant (e.g., synovial fluid from rheumatoid arthritis patients or a specific chemokine) into the air pouch to induce human T-cell migration.
-
-
Treatment with this compound:
-
Administer this compound intravenously at a dose calculated to achieve a desired initial blood concentration (e.g., 1 µM).
-
-
Analysis of Cell Recruitment:
-
After a specified time (e.g., 6 hours), euthanize the mice and lavage the air pouch with PBS.
-
Collect the cells from the lavage fluid and stain them with fluorescently labeled antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
Analyze the cell populations by flow cytometry to quantify the recruitment of human T-cells into the air pouch.
-
-
Data Analysis: Compare the number of recruited human T-cells in the this compound-treated group to the vehicle-treated control group to determine the inhibitory effect on T-cell migration.
Conclusion
This compound is a valuable research tool for studying the role of CXCR3 in health and disease. Its specific agonistic activity, coupled with its ability to induce chemokine receptor cross-desensitization, highlights a novel approach to modulating inflammatory responses. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting CXCR3 with small-molecule agonists. As research in this area progresses, this compound will likely continue to be a key compound for elucidating the complex biology of chemokine signaling and for the development of new anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring Immune Cell Movement Toward the Soluble Microenvironment of Human Tissues Using a Boyden Chamber-Based Migration Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of PS372424 Hydrochloride and CXCL10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 hydrochloride, a synthetic tripeptide fragment derived from the C-terminus of the chemokine CXCL10 (also known as IP-10), represents a significant tool in the study of the CXCL10/CXCR3 signaling axis. This technical guide provides an in-depth analysis of the relationship between this compound and CXCL10, focusing on its mechanism of action, downstream signaling events, and its implications for therapeutic development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Relationship: A CXCL10 Fragment Acting as a CXCR3 Agonist
This compound is a specific agonist for the human CXCR3 receptor, the primary receptor for the chemokine CXCL10.[1][2][3][4][5] Unlike CXCL10, which is a full-length protein, PS372424 is a small molecule peptidomimetic.[6] Its core relationship with CXCL10 lies in its origin as a fragment of the native ligand and its ability to bind to and activate the same receptor, CXCR3.[1][2][3][4][5] This interaction initiates a cascade of intracellular signaling events that ultimately modulate cellular functions, most notably T-cell migration.[1][7]
The following diagram illustrates the fundamental relationship between this compound, CXCL10, and their common receptor, CXCR3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PS372424 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of PS372424 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PS372424 hydrochloride, a small-molecule agonist of the human chemokine receptor CXCR3, has demonstrated significant anti-inflammatory activity.[1][2][3][4][5][6] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
PS372424, a tripeptide fragment of the chemokine CXCL10, exerts its anti-inflammatory effects primarily by activating CXCR3.[2][3][4] This activation leads to a cascade of intracellular events that ultimately desensitize other key chemokine receptors involved in inflammatory cell migration, a phenomenon known as receptor cross-desensitization.[1] A critical aspect of this mechanism is the formation of heterodimers between CXCR3 and other chemokine receptors, such as CCR5, on the surface of activated T cells.[1] Specific stimulation of CXCR3 by PS372424 induces cross-phosphorylation of the associated receptor within the heterodimer, thereby inhibiting its signaling and preventing the migration of inflammatory cells toward their respective chemokines.[1]
Quantitative Efficacy Data
The anti-inflammatory and receptor-modulating effects of PS372424 have been quantified in several key studies. The following tables summarize the available data.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (CXCL10 binding competition) | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells | [2][7] |
| T-cell Migration (significant stimulation) | > 50 nM | Activated T cells | [1] |
| CXCR3 Internalization (within 30 min) | 87% | Activated T cells | [1] |
| ERK Phosphorylation (increase over unstimulated) | 3-fold | Activated T cells | [1] |
Table 1: In Vitro Activity of PS372424.
| Model | Treatment | Outcome | Significance | Reference |
| Humanized Mouse Air Pouch Model | Intravenous PS372424 | Inhibition of human T-cell recruitment to air pouches filled with CXCL12 or CCL5 to background levels. | P < 0.05 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of PS372424.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures associated with the anti-inflammatory activity of PS372424.
Caption: Signaling pathway of PS372424-mediated anti-inflammatory activity.
Caption: Workflow for the in vitro T-cell migration assay.
Detailed Experimental Protocols
T-Cell Activation and Culture
Human peripheral blood mononuclear cells (PBMCs) are isolated and activated. T cells are then cultured in appropriate media supplemented with growth factors to maintain an activated state for subsequent assays.
Chemotaxis Assay
The potential of PS372424 to inhibit the migration of activated T cells is assessed using a transfilter chemotaxis assay.[1]
-
Setup: A transwell plate with a porous membrane, often coated with an endothelial monolayer, is used.
-
Lower Chamber: The lower chamber is filled with a medium containing a specific chemokine, such as CXCL11, CXCL12, or CCL5.
-
Upper Chamber: Activated T cells are placed in the upper chamber in the presence of varying concentrations of PS372424 or a vehicle control.
-
Incubation: The plate is incubated to allow for cell migration towards the chemokine gradient.
-
Analysis: The number of cells that have migrated to the lower chamber is quantified to determine the inhibitory effect of PS372424.
ERK Phosphorylation Assay
The activation of intracellular signaling pathways by PS372424 is measured by assessing ERK phosphorylation.[1]
-
Cell Treatment: Activated T cells are treated with PS372424 (e.g., 100 ng/mL) or a vehicle control for a short duration (e.g., 5 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK.
-
Detection: The levels of p-ERK are detected and quantified, then normalized to total ERK levels to determine the fold-increase in phosphorylation compared to unstimulated cells.
Chemokine Receptor Internalization Assay
The ability of PS372424 to induce CXCR3 internalization is evaluated using flow cytometry.[1]
-
Cell Treatment: Activated T cells are stimulated with PS372424 for a specified time (e.g., 30 minutes).
-
Staining: The cells are stained with a fluorescently labeled antibody that recognizes the extracellular domain of CXCR3.
-
Flow Cytometry: The fluorescence intensity of the cell surface CXCR3 is measured by flow cytometry.
-
Analysis: A reduction in the mean fluorescence intensity in PS372424-treated cells compared to control cells indicates receptor internalization.
CCR5 Phosphorylation Assay
To investigate receptor cross-desensitization, the phosphorylation of CCR5 upon PS372424 treatment is assessed.[1][7]
-
Cell Culture and Starvation: CXCR3+ T cells are serum-starved for 2 hours.
-
Stimulation: The cells are stimulated with a vehicle control or varying concentrations of PS372424 (e.g., 10, 50, 100, or 200 nM) for 30 minutes at 37°C.
-
Analysis: CCR5 phosphorylation is analyzed, likely through methods such as immunoprecipitation followed by western blotting with a phospho-serine/threonine antibody, or using phospho-specific antibodies if available.
Humanized Mouse Air Pouch Model of Inflammation
The in vivo anti-inflammatory efficacy of PS372424 is tested in a humanized mouse model.[1]
-
Humanization: Immunodeficient mice are reconstituted with human PBMCs to establish a human immune system.
-
Air Pouch Formation: An air pouch is created on the dorsum of the mice, which develops a pseudosynovial membrane.
-
Inflammation Induction: Rheumatoid arthritis synovial fibroblasts (RASF) or specific chemokines (e.g., CXCL12 or CCL5) are injected into the air pouch to induce inflammatory cell recruitment.
-
Treatment: Mice are treated intravenously with PS372424 or a vehicle control.
-
Analysis: The number of human T cells recruited to the air pouch is quantified to determine the in vivo anti-inflammatory effect of PS372424.
Conclusion
This compound demonstrates potent and specific anti-inflammatory activity by acting as a CXCR3 agonist. Its unique mechanism of inducing heterologous chemokine receptor desensitization presents a novel therapeutic strategy for inflammatory diseases characterized by the involvement of multiple chemokines. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of PS372424 as a potential anti-inflammatory agent.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PS372424 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Impact of PS372424 Hydrochloride on T-Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PS372424 hydrochloride on T-cell migration. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Executive Summary
This compound is a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3), a key receptor involved in directing T-cell trafficking in inflammatory responses.[1][2][3] Notably, while acting as an agonist, this compound effectively prevents the migration of activated human T-cells towards various chemokines.[1][2] This paradoxical effect is achieved through the induction of receptor internalization and cross-desensitization of other crucial chemokine receptors, namely CCR5 and CXCR4. This guide will explore the molecular mechanisms underlying these phenomena, present the quantitative data from key experiments, and provide detailed protocols to enable the replication and further investigation of these findings.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on T-cell function.
Table 1: Agonistic Activity of this compound on T-Cell Migration
| Concentration | Effect on T-Cell Migration | Reference |
| > 50 nM | Stimulation of T-cell migration | [2] |
Table 2: Inhibition of Chemokine-Induced T-Cell Migration by this compound
| Chemokine Target | Inhibitory Effect | Reference |
| CXCL11 | Significant inhibition | [2][4] |
| CXCL12 | Significant inhibition | [2][4] |
| CCL5 | Significant inhibition | [2][4] |
Table 3: Effect of this compound on CXCR3 Internalization
| Treatment Duration | Percentage of Cell-Surface CXCR3 Internalization | Reference |
| 30 minutes | ~87% | [2] |
Table 4: Effect of this compound on ERK Phosphorylation
| Treatment | Effect on pERK Levels | Reference |
| PS372424 (100 ng/mL) for 5 min | Increase in p-Erk1 and p-Erk2 | [1][3] |
Table 5: Concentration-Dependent Phosphorylation of CCR5 by this compound in CXCR3+ T-Cells
| PS372424 Concentration | Effect on CCR5 Phosphorylation | Reference |
| 10-200 nM (30 min) | Concentration-dependent increase | [1][3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on T-cell migration through a multi-faceted mechanism involving direct CXCR3 agonism, subsequent receptor desensitization, and cross-talk with other chemokine receptor signaling pathways.
CXCR3 Activation and Downstream Signaling
As a CXCR3 agonist, PS372424 binds to and activates the receptor, initiating downstream signaling cascades. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] ERK phosphorylation is a critical event in chemokine receptor signaling and is essential for directional cell migration.
Receptor Internalization and Desensitization
Prolonged exposure to an agonist typically leads to receptor desensitization and internalization, a mechanism to attenuate signaling. This compound induces a rapid and sustained internalization of CXCR3, removing it from the cell surface and thereby rendering the T-cell unresponsive to further CXCR3-mediated migratory cues.[2]
Cross-Desensitization of CCR5 and CXCR4
A key aspect of this compound's inhibitory effect on T-cell migration is its ability to induce heterologous desensitization of other chemokine receptors, specifically CCR5 and CXCR4. This is achieved through the formation of heterodimers between CXCR3 and CCR5.[4] Activation of CXCR3 by PS372424 within these heterodimers leads to the cross-phosphorylation of CCR5, a process likely mediated by Protein Kinase C (PKC).[4] This phosphorylation event desensitizes CCR5, preventing it from responding to its cognate ligands like CCL5. A similar mechanism is proposed for the desensitization of CXCR4.
References
An In-depth Technical Guide to PS372424 Hydrochloride: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424 hydrochloride is a potent and specific small-molecule agonist of the human C-X-C motif chemokine receptor 3 (CXCR3).[1][2] As a three-amino-acid fragment of the natural ligand CXCL10, it exhibits significant anti-inflammatory properties by modulating T-cell migration.[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound, serving as a vital resource for researchers in immunology, inflammation, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a peptidomimetic compound with a complex molecular structure.[3] Its systematic IUPAC name is (3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride. The 2D chemical structure is depicted below.
Image of the 2D chemical structure of this compound
(High-resolution image would be inserted here if available)
A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅ClN₆O₄ | [4] |
| Molecular Weight | 625.20 g/mol | [4] |
| CAS Number | 1596362-29-6 | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 250 mg/mL (≥ 399.87 mM) | [1] |
| In vivo formulations: Soluble in combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. | [1] | |
| Storage | Powder: 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). | [1] |
Pharmacological Properties
This compound is a selective agonist for the human CXCR3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells.[1][3] Its interaction with CXCR3 initiates a cascade of intracellular signaling events, ultimately influencing cell migration and inflammatory responses.
| Pharmacological Parameter | Value | Cell Line/System | Reference |
| Target | Human CXCR3 | [1] | |
| IC₅₀ (CXCL10 binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1] |
| Activity | Agonist | [1] | |
| Biological Effect | Prevents human T-cell migration | Humanized model of arthritic inflammation | [1][2] |
| Induces ERK1/2 phosphorylation | U87-CXCR3-A cells | [1] | |
| Causes CCR5 phosphorylation on CXCR3+ T cells | CXCR3+ T cells | [1] | |
| Induces CXCR3 internalization | Activated T cells | [3] |
Mechanism of Action and Signaling Pathway
Upon binding to CXCR3, this compound activates downstream signaling pathways typically associated with GPCRs. A key event is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is crucial for directional cell migration.[3] Furthermore, PS372424 has been shown to induce the cross-phosphorylation of another chemokine receptor, CCR5, on T cells that co-express both receptors. This action contributes to its anti-inflammatory effects by desensitizing the cells to other chemokine signals.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.
T-Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to stimulate T-cell migration.
Workflow:
Methodology:
-
Cell Preparation: Culture and activate human T cells (e.g., using PHA and IL-2). Resuspend the activated T cells in serum-free RPMI-1640 medium.
-
Assay Plate Preparation: In a 24-well plate with 5 µm pore size polycarbonate membrane inserts (Transwell), add medium containing various concentrations of this compound (e.g., 10 nM to 200 nM) or a vehicle control (e.g., 0.1% DMSO) to the lower wells.
-
Cell Seeding: Add the T-cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 2 to 4 hours.
-
Quantification: After incubation, count the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based assay after lysing the cells and adding a DNA-binding dye (e.g., CyQuant® GR Dye).
-
Data Analysis: Express the results as the number of migrated cells or as a percentage of the total number of cells added.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK signaling pathway upon CXCR3 stimulation by this compound.
Methodology:
-
Cell Culture and Starvation: Culture U87-CXCR3-A cells to near confluency. Prior to the experiment, serum-starve the cells for 2-4 hours.
-
Stimulation: Treat the starved cells with this compound (e.g., 100 ng/mL) or a vehicle control for a short duration (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates using a specific ELISA kit or by Western blotting with antibodies against p-ERK1/2 and total ERK1/2.
-
Data Analysis: Normalize the p-ERK1/2 levels to the total ERK1/2 levels and express the results as a fold change over the vehicle-treated control.
CXCR3 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the CXCR3 receptor from the cell surface.
Methodology:
-
Cell Preparation: Use activated human T cells expressing a high level of surface CXCR3.
-
Stimulation: Incubate the cells with this compound (e.g., 100 nM) or a vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Staining: After incubation, wash the cells with cold PBS containing BSA and stain them with a fluorochrome-conjugated anti-human CXCR3 antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CXCR3 on the cell surface.
-
Data Analysis: Calculate the percentage of CXCR3 internalization by comparing the MFI of PS372424-treated cells to that of vehicle-treated cells at each time point.
Structure-Activity Relationship
The anti-inflammatory activity of this compound is a direct consequence of its specific interaction with the CXCR3 receptor, which is governed by its unique chemical structure.
Conclusion
This compound is a valuable tool for studying the role of the CXCR3 signaling pathway in health and disease. Its specific agonistic activity and anti-inflammatory properties make it a compound of interest for the development of novel therapeutics for autoimmune disorders and other inflammatory conditions. This guide provides a foundational understanding of its characteristics and the experimental approaches to investigate its biological functions further. For research use only. Not for use in diagnostic procedures.
References
-
MedChemExpress. This compound - Product Data Sheet.
-
O'Boyle G, et al. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation. Proc Natl Acad Sci U S A. 2012 Mar 20;109(12):4598-603.[3]
-
Structural insights into the activation and inhibition of CXC chemokine receptor 3. Nat Commun. 2022; 13: 7563.
-
PubChem. Compound Summary for CID 117064650, this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
PS372424 Hydrochloride: A Dual-Action Modulator of the CXCR3 Axis in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PS372424 hydrochloride, a specific small-molecule agonist of the human C-X-C chemokine receptor 3 (CXCR3), is emerging as a significant tool in cancer research. Its mechanism of action, centered on the modulation of the CXCR3 signaling pathway, presents a complex and compelling narrative for its potential therapeutic application. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols. The guide also visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in oncology.
Introduction to this compound and the CXCR3 Axis
This compound is a peptidomimetic agonist that specifically targets human CXCR3, a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and has been implicated in various inflammatory diseases and cancers. The complexity of CXCR3 signaling in cancer arises from its two main splice variants, CXCR3-A and CXCR3-B, which exhibit opposing biological functions.
-
CXCR3-A: Generally considered a pro-tumoral isoform, its activation is associated with increased cancer cell proliferation, migration, invasion, and metastasis.[1][2][3]
-
CXCR3-B: In contrast, this isoform is often described as anti-tumoral, mediating growth suppression, apoptosis, and inhibition of angiogenesis.[1][2][4]
PS372424 activates both CXCR3-A and CXCR3-B, making its net effect on tumor progression context-dependent and a critical area of investigation.[1][2][4][5][6]
Mechanism of Action
Upon binding to CXCR3, this compound initiates a cascade of intracellular signaling events. Its primary mechanism involves the activation of downstream pathways that influence cell behavior.
Activation of CXCR3 by PS372424 leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway.[7] This pathway is central to regulating cell proliferation, differentiation, and survival. Additionally, CXCR3 activation can induce calcium mobilization, another critical second messenger involved in a wide range of cellular processes, including migration and invasion.[2]
Furthermore, PS372424 has been shown to induce the internalization and desensitization of CXCR3, as well as cross-desensitization of other chemokine receptors like CCR5 and CXCR4. This multifaceted activity underscores its potential to modulate the tumor microenvironment by altering the responsiveness of cancer and immune cells to various chemokine gradients.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies investigating the effects of this compound.
Table 1: Binding Affinity and Receptor Activation
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (CXCL10 competitive binding) | HEK293/CXCR3 Gqi5 | 42 ± 21 nM | [7] |
| KD (CXCR3-A) | HEK-CXCR3-A | 40 ± 10 nM | |
| KD (CXCR3-B) | HEK-CXCR3-B | 450 ± 150 nM |
Table 2: In Vitro Effects on Cancer Cell Lines
| Assay | Cell Line | Concentration | Effect | Reference(s) |
| ERK1/2 Phosphorylation | U87-CXCR3-A (Glioblastoma) | 100 ng/mL | Increased p-ERK1 and p-ERK2 after 5 min | [7] |
| CCR5 Phosphorylation | CXCR3+ T-cells | 10-200 nM | Concentration-dependent increase | [7] |
| T-cell Migration | Activated T-cells | >50 nM | Stimulation of migration |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is adapted for assessing ERK1/2 phosphorylation in cancer cell lines, such as U87 glioblastoma cells, upon stimulation with this compound.
Materials:
-
U87-CXCR3-A cells
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., M-PER buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate U87-CXCR3-A cells and grow to 70-80% confluency. Prior to stimulation, serum-starve the cells for at least 4 hours.
-
Stimulation: Treat the cells with 100 ng/mL this compound for 5 minutes at 37°C. Include an untreated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal loading.
Chemotaxis (Boyden Chamber) Assay
This protocol outlines a method to assess the migratory response of glioblastoma cells to this compound.
Materials:
-
Glioblastoma cell line (e.g., U87)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
This compound
-
Chemoattractant (e.g., 10% FBS as a positive control)
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation: Culture glioblastoma cells and harvest them. Resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add serum-free medium containing various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 200 nM) to the lower wells of the Boyden chamber. Include a negative control (serum-free medium alone) and a positive control (medium with 10% FBS).
-
Place the inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 4-24 hours), allowing the cells to migrate through the pores.
-
Cell Fixation and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium flux in response to this compound using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing CXCR3-A or CXCR3-B
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed the HEK293-CXCR3 expressing cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to record fluorescence intensity over time.
-
Inject a solution of this compound at the desired concentration and continue recording the fluorescence signal.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the calcium mobilization response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating this compound in cancer research.
References
- 1. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3 in Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel CXCR3-B Chemokine Receptor-induced Growth-inhibitory Signal in Cancer Cells Is Mediated through the Regulation of Bach-1 Protein and Nrf2 Protein Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Distinct Roles of CXCR3 Variants and Their Ligands in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
PS372424 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424 hydrochloride is a potent and specific peptidomimetic agonist of the human C-X-C chemokine receptor 3 (CXCR3), a key mediator of T-cell migration in inflammatory responses.[1][2] This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, key experimental data, and the protocols utilized in its characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on inflammatory and autoimmune diseases.
Introduction
The C-X-C chemokine receptor 3 (CXCR3) and its ligands, including CXCL9, CXCL10, and CXCL11, play a critical role in the recruitment of T helper 1 (Th1) cells to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, such as rheumatoid arthritis. Consequently, CXCR3 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This compound, a three-amino-acid fragment of CXCL10, was identified as a specific agonist for human CXCR3.[1][2] Its development has provided a valuable tool for probing the function of CXCR3 and has shown potential as a therapeutic agent by preventing human T-cell migration in preclinical models of inflammation.[1]
Discovery and Synthesis
PS372424 was discovered through the screening of combinatorial small-molecule libraries for compounds that interact with the CXCR3 receptor. Structurally, it is a peptidomimetic compound containing a tetrahydroisoquinoline-arginine motif. This motif is believed to mimic the interaction of the natural ligand CXCL10 with the receptor.
While the specific, detailed synthesis protocol for this compound is not publicly available, the general approach for creating such peptidomimetics often involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis, incorporating non-natural amino acids and other chemical moieties to enhance stability and activity.
Mechanism of Action
This compound acts as a specific agonist at the human CXCR3 receptor. Its binding initiates a cascade of intracellular signaling events that mimic, in part, the effects of the natural chemokine ligands.
Receptor Binding and Activation
PS372424 competes with high affinity for the binding of CXCL10 to CXCR3. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Intracellular Signaling
Activation of CXCR3 by PS372424 leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3] This is a key signaling event that is essential for directional cell migration. Furthermore, PS372424 has been shown to induce cross-phosphorylation of the C-C chemokine receptor 5 (CCR5) within CXCR3-CCR5 heterodimers on the surface of activated T-cells. This cross-desensitization mechanism may contribute to its broad anti-inflammatory effects by inhibiting cellular responses to other chemokines.
References
Methodological & Application
Application Notes and Protocols for PS372424 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424 hydrochloride is a potent and specific agonist for the human CXC chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses.[1][2][3] A fragment of the natural ligand CXCL10, PS372424 demonstrates significant anti-inflammatory activity by preventing human T-cell migration.[1][3][4] These properties make it a valuable tool for investigating the role of CXCR3 in autoimmune diseases, such as rheumatoid arthritis, and for the development of novel therapeutic strategies.[4][5][6] This document provides detailed experimental protocols for the in vitro and in vivo application of this compound, summarizes key quantitative data, and illustrates its mechanism of action through signaling pathway diagrams.
Mechanism of Action
PS372424 acts as a specific agonist at the human CXCR3 receptor.[1][2] Its binding to CXCR3 initiates downstream signaling cascades that can lead to the desensitization of other chemokine receptors, a phenomenon known as heterologous desensitization.[4] A key mechanism involves the formation of heterodimers between CXCR3 and other chemokine receptors, such as CCR5, on the surface of activated T cells.[4] Activation of CXCR3 by PS372424 can induce the cross-phosphorylation of the associated receptor (e.g., CCR5), thereby inhibiting its function and preventing cell migration in response to its ligands.[4][5] This cross-talk between chemokine receptors contributes to the broad anti-inflammatory effects of PS372424.[4]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PS372424 - Immunomart [immunomart.com]
- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PS372424 Hydrochloride in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 hydrochloride is a peptidomimetic and a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3).[1][2][3] As a fragment of the natural ligand CXCL10, it has demonstrated potent anti-inflammatory activity by modulating T-cell migration.[1][2][3] Notably, PS372424 is specific to human CXCR3 and does not activate the murine counterpart, necessitating the use of humanized animal models for in vivo efficacy studies.[4] These application notes provide a summary of the available in vivo data and detailed protocols for the use of this compound in a relevant animal model of inflammation.
Mechanism of Action
This compound acts as a CXCR3 agonist, initiating a signaling cascade that ultimately desensitizes the receptor and cross-desensitizes other chemokine receptors, thereby inhibiting T-cell migration towards inflammatory sites. The key mechanistic actions include:
-
CXCR3 Activation and Signaling: PS372424 binds to CXCR3, leading to the phosphorylation of extracellular signal-regulated kinase (ERK), a key event in chemokine receptor signaling.[4]
-
Receptor Internalization: Within 30 minutes of binding, the agonist induces a significant and long-lasting internalization of approximately 87% of cell-surface CXCR3.[4][5]
-
Heterologous Receptor Desensitization: A crucial aspect of its anti-inflammatory effect is the ability to induce the phosphorylation and desensitization of other co-expressed chemokine receptors on activated T-cells, such as CCR5 and CXCR4.[4] This is believed to occur through the formation of heterodimers (e.g., CXCR3-CCR5) and is dependent on Protein Kinase C (PKC).[4]
This broad desensitization effect allows PS372424 to inhibit T-cell migration towards a mixture of chemokines, such as those found in the synovial fluid of rheumatoid arthritis patients.[4]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Signaling cascade initiated by PS372424 binding to CXCR3.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing PS372424 efficacy in a humanized mouse model.
In Vivo Animal Model Data
The primary in vivo model utilized for this compound is a humanized mouse model of arthritic inflammation.[4] This is necessary due to the compound's specificity for human CXCR3.[4]
Efficacy in a Humanized Mouse Air-Pouch Model
In this model, immunodeficient mice are reconstituted with human peripheral blood mononuclear cells (PBMCs). An air pouch is created subcutaneously to serve as a localized site for inducing and measuring inflammation. Intravenous administration of PS372424 has been shown to significantly reduce the migration of human CD45+ T-cells into the air pouch when challenged with either the chemokine CXCL11 or with synovial fluid from rheumatoid arthritis patients (RASF).[4]
| Parameter | Vehicle Control | This compound Treatment | Outcome |
| Challenge Agent | CXCL11 | Intravenous injection (to achieve 1 µM in blood) | Migration of human CD45+ cells was reduced to background levels.[4] |
| Challenge Agent | Rheumatoid Arthritis Synovial Fluid (RASF) | Intravenous injection (to achieve 1 µM in blood) | Inflammatory response (cell recruitment) was reduced to background levels.[4] |
| Cell Surface Receptor | Baseline expression on splenic human T-cells | Intravenous injection (24h post-treatment) | Significant reduction in both CXCR3 and CCR5 surface expression.[4] |
Pharmacokinetic and Toxicity Data
As of the latest available literature, detailed pharmacokinetic parameters such as half-life, Cmax, AUC, clearance, and volume of distribution for this compound in animal models have not been published.
In terms of safety, daily intravenous administration of PS372424 to humanized mice for five days showed no apparent adverse effects, with no observed changes in weight or behavior.[4] Furthermore, in vitro studies using whole human blood showed no significant production of a range of cytokines and no acute leukocyte respiratory burst when incubated with 1 µM PS372424 for up to 24 hours.[4]
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common method for preparing this compound for in vivo use involves creating a clear solution. The following protocol is based on manufacturer recommendations:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The working solution should be prepared fresh on the day of use.
Humanized Mouse Air-Pouch Model of Inflammation
This protocol is a synthesis of methodologies described for this model.[1][4][6][7]
1. Humanization of Immunodeficient Mice
-
Animal Strain: Use severely immunodeficient mice, such as NOD-scid IL2rγnull (NSG) mice.
-
Cell Source: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Reconstitution: Inject each mouse intraperitoneally (i.p.) with human PBMCs.
-
Engraftment Period: Allow 28 days for the human T-cell population to establish within the mice. Successful engraftment can be confirmed by flow cytometric analysis of splenocytes for human CD45+ cells.[4]
2. Induction of the Air Pouch
-
On day 22 post-humanization, anesthetize the mice.
-
Inject 5-6 mL of sterile air subcutaneously into the dorsal region to create a pouch.
-
On day 25, inject an additional 2-3 mL of sterile air to maintain the pouch.[7]
3. In Vivo Efficacy Study
-
On day 28, administer this compound or a vehicle control via intravenous (i.v.) injection. The dose should be calculated to achieve an initial blood concentration of approximately 1 µM.[4]
-
Following systemic administration, inject the inflammatory challenge agent (e.g., human CXCL11 or RASF) directly into the air pouch.
-
After 24 hours, euthanize the mice.
-
Collect the cellular infiltrate from the air pouch by lavage with sterile saline or PBS.
-
Quantify the number of migrated human cells (e.g., human CD45+ T-cells) using flow cytometry.
4. Analysis of Receptor Expression
-
To assess the effect of PS372424 on receptor expression, harvest spleens from treated and control mice 24 hours after the final dose.
-
Prepare single-cell suspensions of splenocytes.
-
Stain the cells with fluorescently-labeled antibodies against human CD45, CXCR3, and CCR5.
-
Analyze the surface expression levels of CXCR3 and CCR5 on the human CD45+ T-cell population using flow cytometry.[4]
Conclusion
This compound is a promising anti-inflammatory agent that acts as a specific agonist of human CXCR3, leading to broad desensitization of chemokine receptors and inhibition of T-cell migration. In vivo studies in humanized mouse models have demonstrated its efficacy in preventing inflammatory cell recruitment. The provided protocols offer a framework for conducting further preclinical research into the therapeutic potential of this compound. Future studies are warranted to establish a complete pharmacokinetic and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for PS372424 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424 hydrochloride is a potent and specific agonist of the human C-X-C chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses.[1][2][3][4][5] As a fragment of CXCL10, it plays a significant role in modulating immune cell migration and has demonstrated anti-inflammatory properties.[1][2][3][5] Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with information on its mechanism of action and relevant signaling pathways.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1596362-29-6[1][2] |
| Molecular Formula | C₃₃H₄₅ClN₆O₄[1][2][5] |
| Molecular Weight | 625.20 g/mol [1][2][5] |
| Target | CXCR3[1][4] |
| Pathway | GPCR/G Protein; Immunology/Inflammation[1][5] |
Solubility Data
This compound exhibits varying solubility depending on the solvent system. The following table summarizes its solubility for different applications.
| Application | Solvent System | Solubility | Notes |
| In Vitro | DMSO | 250 mg/mL (399.87 mM)[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
| In Vivo | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (3.33 mM)[1][3] | A clear solution is obtained.[1][3] |
| In Vivo | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.33 mM)[1][3] | A clear solution is obtained.[1][3] |
| In Vivo | 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (3.33 mM)[1][3] | A clear solution is obtained.[1][3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 250 mg/mL. For example, to prepare 1 mL of stock solution, add 4 µL of DMSO to 1 mg of this compound.
-
Vortex the solution vigorously to aid dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until a clear solution is obtained.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solutions for In Vivo Experiments
This section provides three different protocols for preparing this compound for in vivo administration. The choice of vehicle will depend on the specific experimental requirements, such as the route of administration and desired dosing volume.
Protocol 1: PEG300, Tween-80, and Saline Vehicle
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes
Procedure:
-
Start with a stock solution of this compound in DMSO.
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO stock solution
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[3]
-
The final solution should be clear.
Protocol 2: SBE-β-CD in Saline Vehicle
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline, sterile
-
Sterile tubes
Procedure:
-
Start with a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[3]
-
The final solution should be clear.
Protocol 3: Corn Oil Vehicle
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Corn oil, sterile
-
Sterile tubes
Procedure:
-
Start with a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of sterile corn oil.
-
For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[3]
-
The final solution should be clear.
Mechanism of Action and Signaling Pathway
This compound acts as a specific agonist for the human CXCR3 receptor.[4] Upon binding, it activates downstream signaling pathways, leading to various cellular responses. One of the key signaling events is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[1] Studies have shown that stimulation with this compound increases the levels of phosphorylated Erk1 and Erk2 in CXCR3-expressing cells.[1] This activation is crucial for mediating the biological effects of the compound, including its anti-inflammatory properties and its ability to prevent human T-cell migration.[1][2][3][5]
Caption: Signaling pathway of this compound via the CXCR3 receptor.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in an experimental setting.
Caption: General experimental workflow for using this compound.
Storage and Stability
-
Solid Form: Store this compound powder at 4°C in a sealed container, away from moisture.[1][5]
-
In Solvent:
-
Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes.
Disclaimer: This product is for research use only and is not intended for human or therapeutic use. The information provided is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's product data sheet for the most up-to-date information.
References
Application Notes and Protocols: PS372424 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 hydrochloride is a potent and specific agonist for the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1][2][3] As a three-amino-acid fragment of CXCL10, PS372424 mimics the action of natural CXCR3 ligands, such as CXCL9, CXCL10, and CXCL11, which are instrumental in recruiting T cells, NK cells, and other immune cells to sites of inflammation.[4] This compound has demonstrated significant anti-inflammatory activity by preventing human T-cell migration, making it a valuable tool for research in autoimmune diseases, inflammatory disorders, and cancer immunology.[2][4][5] Proper preparation of a stock solution is the first and a critical step for reliable and reproducible experimental outcomes.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1596362-29-6 |
| Molecular Formula | C₃₃H₄₅ClN₆O₄ |
| Molecular Weight | 625.20 g/mol [1][6] |
| Purity | ≥98.0% |
Solubility Data
This compound exhibits different solubility profiles in various solvents, which is a critical consideration for preparing stock solutions for in vitro and in vivo studies.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 250 mg/mL[1] | ~399.87 mM | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
| 10% DMSO in 40% PEG300, 5% Tween-80, and 45% saline | ≥ 2.08 mg/mL[1][5] | ~3.33 mM | A common vehicle for in vivo experiments.[1][5] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[1][5] | ~3.33 mM | An alternative vehicle for in vivo administration.[1][5] |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL[1][5] | ~3.33 mM | Suitable for certain in vivo applications.[1][5] |
Signaling Pathway
This compound acts as an agonist at the CXCR3 receptor. Upon binding, it activates downstream signaling cascades that are crucial for immune cell function. The binding of PS372424 to CXCR3 can lead to the activation of pathways such as the MAPK/ERK pathway, resulting in the phosphorylation of ERK1 and ERK2.[1][2] Furthermore, it can induce cross-phosphorylation of other chemokine receptors, like CCR5, on CXCR3-positive T cells, a mechanism that contributes to its anti-inflammatory effects by desensitizing these cells to other chemoattractants.[2]
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution (In Vitro)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 6.252 mg of this compound (MW: 625.20 g/mol ) in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1]
-
Storage: Once the solution is clear, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Preparation of a 1 mg/mL Working Solution for In Vivo Studies
This protocol outlines the preparation of a 1 mg/mL working solution using a common vehicle for in vivo administration.
Materials:
-
10 mM this compound in DMSO (prepared as above)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilution: To prepare a 1 mg/mL working solution, dilute the 10 mM DMSO stock solution with the prepared vehicle. For example, to make 1 mL of a 1 mg/mL solution, you would mix 160 µL of the 10 mM DMSO stock solution with 840 µL of the vehicle.
-
Mixing: Vortex the solution thoroughly to ensure it is homogenous and clear.
-
Use: The working solution should be prepared fresh on the day of the experiment.
Experimental Workflow
The following diagram illustrates a typical workflow for using the this compound stock solution in a cell-based assay.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR3 signaling pathway in various physiological and pathological processes. Adherence to proper stock solution preparation and handling protocols is essential for obtaining accurate and reproducible results. The information and protocols provided in these application notes are intended to serve as a guide for researchers utilizing this potent CXCR3 agonist in their studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PS372424 (hydrochloride) - MedChem Express [bioscience.co.uk]
Application Notes and Protocols: Western Blot Analysis of p-ERK Activation by PS372424 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 hydrochloride is a potent and specific small-molecule agonist for the human C-X-C chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of activated T cells, making it a significant target in inflammatory diseases and immuno-oncology.[2] Activation of CXCR3 by its ligands, such as CXCL10, initiates a cascade of intracellular signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). The phosphorylation of ERK (p-ERK) is a key indicator of receptor activation and downstream cellular responses.[3][4]
This document provides detailed protocols for utilizing Western blotting to detect and quantify the activation of ERK (p44/42 MAPK) in response to stimulation by this compound. These guidelines are intended to assist researchers in accurately assessing the pharmacological activity of PS372424 and similar compounds targeting the CXCR3 signaling pathway.
Signaling Pathway
This compound binds to and activates the CXCR3 receptor, which is coupled to intracellular heterotrimeric G proteins. This activation leads to the dissociation of the G protein subunits, initiating a downstream signaling cascade that involves the activation of Ras, followed by the sequential phosphorylation of Raf, MEK, and finally ERK1/2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, leading to various cellular responses such as proliferation, differentiation, and migration.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use a cell line endogenously expressing CXCR3 (e.g., activated human T cells) or a cell line engineered to overexpress human CXCR3 (e.g., U87-CXCR3-A cells).[1]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.
-
Serum Starvation: To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours prior to treatment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the compound in serum-free media to the desired final concentrations.
-
Treatment: Treat serum-starved cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 nM) for a specified time (e.g., 5, 15, 30, 60 minutes).[1] A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, place the cell culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blotting
The following diagram outlines the key steps in the Western blotting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction by the chemokine receptor CXCR3: activation of Ras/ERK, Src, and phosphatidylinositol 3-kinase/Akt controls cell migration and proliferation in human vascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes: CCR5 Phosphorylation Assay Using PS372424 Hydrochloride
For Research Use Only.
Introduction
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is also a major co-receptor for the entry of R5-tropic HIV-1 strains.[1][2] The regulation of CCR5 signaling is tightly controlled by various mechanisms, including agonist-induced phosphorylation of serine residues in its C-terminal tail.[2][3] This phosphorylation is a key event that leads to the recruitment of β-arrestins, subsequent receptor desensitization, and internalization, thereby modulating the cellular response to chemokines.[2]
PS372424 hydrochloride is a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3).[4] Interestingly, studies have revealed a cross-regulatory mechanism where activation of CXCR3 by PS372424 on T cells co-expressing both receptors leads to the phosphorylation of CCR5.[4][5] This phenomenon is understood to occur through the formation of CXCR3-CCR5 heterodimers on the cell surface.[5] The activation of CXCR3 within this heterodimer complex initiates a signaling cascade that results in the trans-phosphorylation of CCR5, a process that appears to be dependent on Protein Kinase C (PKC).[5]
These application notes provide a detailed protocol for inducing and detecting the phosphorylation of CCR5 in human T cells expressing both CXCR3 and CCR5, using this compound. The primary method for detection is Western blotting, a robust and widely used technique for analyzing protein phosphorylation.
Principle of the Assay
This assay is based on the principle of inducing CCR5 phosphorylation in susceptible cells by treatment with the CXCR3 agonist, this compound. Following stimulation, total cell lysates are prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The phosphorylated form of CCR5 is specifically detected using a primary antibody that recognizes the phosphorylated serine residue (e.g., Ser349) on CCR5. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that catalyzes a chemiluminescent reaction is then used for detection. The resulting light signal, captured on X-ray film or by a digital imager, is proportional to the amount of phosphorylated CCR5, which can be quantified by densitometry.
Data Presentation
Table 1: Dose-Dependent Phosphorylation of CCR5 in CXCR3+ T Cells Induced by this compound
| PS372424 (nM) | Fold Increase in CCR5 Phosphorylation (S349) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.8 |
| 50 | 3.2 |
| 100 | 4.5 |
| 200 | 4.6 |
Note: The data presented is representative and sourced from densitometric analysis of Western blots from O'Boyle G, et al. (2012).[5] Actual results may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of PS372424-induced CCR5 phosphorylation.
Caption: Experimental workflow for the CCR5 phosphorylation assay.
Experimental Protocols
Materials and Reagents
-
Cells: Human T cells endogenously or recombinantly expressing both CXCR3 and CCR5.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in serum-free media.
-
Cell Culture Medium: RPMI-1640 or other suitable medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
SDS-PAGE Gels: 10% polyacrylamide gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.45 µm).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-phospho-CCR5 (Ser349) antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
Procedure
1. Cell Culture and Stimulation
-
Culture CXCR3+/CCR5+ human T cells in appropriate culture medium to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest the cells by centrifugation and wash once with serum-free medium.
-
Resuspend the cells in serum-free medium and incubate for 2 hours at 37°C to serum-starve the cells.
-
Prepare working solutions of this compound in serum-free medium at final concentrations ranging from 10 nM to 200 nM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound sample).
-
Add the this compound solutions or vehicle to the cells and incubate for 30 minutes at 37°C.
2. Cell Lysis and Protein Quantification
-
Following stimulation, immediately place the cells on ice and pellet by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-phospho-CCR5 (Ser349) antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
(Optional) To verify equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis
-
Quantify the band intensity of phosphorylated CCR5 for each sample using densitometry software.
-
Normalize the phosphorylated CCR5 signal to the corresponding loading control signal.
-
Express the results as a fold change in phosphorylation relative to the vehicle-treated control.
Troubleshooting
-
No or weak signal:
-
Confirm the expression of CCR5 and CXCR3 in your cell line.
-
Check the activity of this compound.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
-
High background:
-
Increase the number and duration of washes.
-
Ensure the blocking buffer is fresh and that blocking is sufficient.
-
Use 5% BSA for blocking and antibody dilutions, as milk contains phosphoproteins that can cause background.
-
-
Inconsistent results:
-
Ensure equal protein loading in all lanes.
-
Maintain consistent incubation times and temperatures for all steps.
-
Use freshly prepared reagents.
-
Conclusion
This protocol provides a reliable method for assessing the phosphorylation of CCR5 in response to the CXCR3 agonist this compound. This assay is a valuable tool for researchers studying chemokine receptor cross-regulation, GPCR signaling, and for professionals in drug development investigating the off-target effects or biased agonism of CXCR3-targeting compounds. The use of Western blotting with phospho-specific antibodies allows for a semi-quantitative analysis of this specific post-translational modification, providing insights into the complex signaling networks governed by chemokine receptors.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Abrogation of Phosphorylation Plays a Relevant Role in the CCR5 Signalosome Formation with Natural Antibodies to CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine-induced phosphorylation of CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PS372424 Hydrochloride in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 hydrochloride is a small-molecule agonist specific for the human chemokine receptor CXCR3.[1] It has demonstrated potent anti-inflammatory activity by preventing human T-cell migration.[1] This is achieved not only through the activation and subsequent internalization of CXCR3 but also through the cross-desensitization of other key chemokine receptors, such as CCR5, on activated T cells.[2][3] This unique mechanism of action makes PS372424 a compelling candidate for therapeutic intervention in autoimmune diseases and other inflammatory conditions where T-cell migration is a key pathological feature.
These application notes provide detailed protocols for the use of this compound in a humanized mouse model of inflammation, specifically focusing on the air pouch model to assess its impact on human T-cell migration.
Mechanism of Action: CXCR3 Agonism and Receptor Cross-Desensitization
PS372424 acts as an agonist at the human CXCR3 receptor, initiating a signaling cascade that includes the phosphorylation of extracellular signal-regulated kinase (ERK).[2] This activation leads to the rapid internalization of CXCR3, rendering the T-cell unresponsive to its natural ligands, such as CXCL11.[2]
A key feature of PS372424's anti-inflammatory effect is its ability to induce heterologous receptor desensitization. On activated human T cells, CXCR3 can form heterodimers with other chemokine receptors, notably CCR5.[2][3] Upon activation by PS372424, CXCR3 can induce the cross-phosphorylation of the associated CCR5 receptor.[2][3] This cross-phosphorylation inhibits CCR5 signaling, thereby preventing T-cell migration in response to CCR5 ligands like CCL5. This broader inhibitory profile on multiple chemokine pathways highlights the therapeutic potential of this CXCR3 agonist.
Figure 1: Signaling pathway of this compound in activated human T cells.
Data Presentation
In Vitro Effects of PS372424 on Human T Cells
| Parameter | Treatment | Result | Reference |
| ERK Phosphorylation | 100 nM PS372424 (10 min) | ~3-fold increase compared to unstimulated cells (P < 0.01) | [2] |
| CXCR3 Internalization | 100 nM PS372424 (30 min) | 87% reduction in cell-surface CXCR3 (P < 0.01) | [2] |
| T-Cell Migration | PS372424 (100 nM) | Significant inhibition of migration towards CXCL11, CXCL12, and CCL5 | [2] |
In Vivo Effects of PS372424 in a Humanized Mouse Air Pouch Model
| Parameter | Treatment Group | Chemokine in Air Pouch | Result | Reference |
| Human CD45+ Cell Recruitment | Vehicle | CXCL11 | Significant cell recruitment | [2] |
| PS372424 | CXCL11 | Reduction to background levels (P < 0.05) | [2] | |
| Vehicle | CXCL12 | Significant cell recruitment | [2] | |
| PS372424 | CXCL12 | Inhibition of cell recruitment | [2] | |
| Vehicle | CCL5 | Significant cell recruitment | [2] | |
| PS372424 | CCL5 | Inhibition of cell recruitment | [2] | |
| Cell-Surface Receptor Expression (24h post-treatment) | PS372424 | - | Significant reduction in CXCR3 (P < 0.01) and CCR5 (P < 0.05) on splenic human T cells | [2] |
Experimental Protocols
Protocol 1: Generation of Humanized Mice with Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the generation of a humanized mouse model by engrafting immunodeficient mice with human PBMCs.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2rγnull)
-
Ficoll-Paque PLUS
-
Human peripheral blood mononuclear cells (PBMCs)
-
Sterile PBS
-
Syringes and needles (25-G)
Procedure:
-
Isolate human PBMCs from fresh peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS and resuspend in sterile PBS at a concentration of 20 x 106 cells per 0.5 ml.
-
Inject 0.5 ml of the PBMC suspension (20 x 106 cells) into the lateral tail vein of each recipient mouse.
-
Allow 28 days for the engraftment of human T cells. The engraftment can be monitored by flow cytometric analysis of peripheral blood for human CD45+ cells.
Figure 2: Workflow for the generation of a humanized mouse model using PBMCs.
Protocol 2: Murine Air Pouch Model of Inflammation
This protocol details the creation of a subcutaneous air pouch in humanized mice to study inflammatory cell migration.
Materials:
-
Humanized mice
-
Sterile air
-
Syringes and needles (25-G)
-
Chemokine solution (e.g., human CXCL11 in sterile PBS)
-
This compound solution or vehicle control
Procedure:
-
Anesthetize the humanized mouse.
-
Inject 5-6 ml of sterile air subcutaneously into the dorsal intrascapular region to create an air pouch.
-
On day 3, inject an additional 2-3 ml of sterile air into the pouch to maintain its structure.
-
On day 6, administer this compound or vehicle control intravenously. The dose should be calculated to achieve an initial blood concentration of approximately 1 µM.
-
Immediately following the intravenous injection, inject 1 ml of the chemokine solution (e.g., 50 nM human CXCL11 in PBS) into the air pouch.
-
After 24 hours, euthanize the mice and harvest the air pouch exudate by washing the pouch with sterile PBS.
-
Analyze the cellular content of the exudate by flow cytometry.
Protocol 3: In Vivo Administration of this compound
This protocol provides guidance on the preparation and intravenous administration of this compound.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (insulin syringe with 29-G needle)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. The concentration will depend on the final desired dose and injection volume.
-
Dose Calculation: To achieve a target initial blood concentration of 1 µM, the dose needs to be calculated based on the estimated blood volume of the mouse (approximately 8% of body weight). For a 25g mouse, the blood volume is roughly 2 ml. To achieve a 1 µM concentration in 2 ml of blood, 2 nanomoles of this compound is required. The molecular weight of this compound is approximately 625.2 g/mol .
-
Mass (g) = Moles x Molecular Weight
-
Mass (g) = (2 x 10^-9 mol) x (625.2 g/mol) = 1.25 x 10^-6 g = 1.25 µg
-
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution in sterile saline. The final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity. For example, if the injection volume is 100 µl, the working solution should contain 1.25 µg of this compound in 100 µl of saline with a minimal amount of DMSO.
-
Administration: Administer the calculated dose via intravenous injection into the lateral tail vein.
Protocol 4: Flow Cytometry Analysis of Chemokine Receptor Expression
This protocol outlines the procedure for analyzing the surface expression of human CXCR3 and CCR5 on T cells from humanized mice.
Materials:
-
Splenocytes or air pouch exudate cells from humanized mice
-
FACS buffer (PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human CD45, anti-human CD3, anti-human CXCR3 (e.g., clone G025H7), and anti-human CCR5 (e.g., clone NP-6G4) antibodies
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes or air pouch exudate cells.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of anti-human CD45, CD3, CXCR3, and CCR5 antibodies for 30 minutes at 4°C in the dark. Include appropriate isotype controls in separate tubes.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the human CD45+ CD3+ T cell population to analyze the expression of CXCR3 and CCR5.
Protocol 5: ERK Phosphorylation Assay
This protocol describes the detection of ERK phosphorylation in T cells following treatment with PS372424 using Western blotting.
Materials:
-
Activated human T cells
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat activated human T cells with PS372424 (e.g., 100 nM) for 10 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in ERK phosphorylation.
Figure 3: Overall experimental workflow for evaluating PS372424 in humanized mice.
Conclusion
The use of this compound in humanized mouse models provides a robust platform for investigating its therapeutic potential in T-cell-mediated inflammatory diseases. The protocols outlined above offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this promising CXCR3 agonist. The ability of PS372424 to induce cross-desensitization of multiple chemokine receptors suggests a broad anti-inflammatory effect that warrants further investigation in various disease models.
References
- 1. innov-research.com [innov-research.com]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analyses of T cell motion in tissue reveals factors driving T cell search in tissues | eLife [elifesciences.org]
Application Notes and Protocols for Flow Cytometry Analysis of CXCR3 Internalization with PS372424 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and natural killer (NK) cells.[1][2] It plays a crucial role in mediating leukocyte trafficking to sites of inflammation by responding to its natural chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1][2] The activation of CXCR3 and subsequent receptor internalization are key events in the inflammatory cascade, making CXCR3 a significant target for therapeutic intervention in various autoimmune and inflammatory diseases.
PS372424 hydrochloride is a specific, small-molecule agonist of human CXCR3.[3][4] As a peptidomimetic of CXCL10, it effectively induces CXCR3 activation, leading to downstream signaling events such as ERK phosphorylation and receptor internalization.[3][5] This document provides detailed protocols for the analysis of CXCR3 internalization induced by this compound using flow cytometry, a powerful technique for quantifying cell surface protein expression.
Signaling Pathway of CXCR3 Activation and Internalization
Upon binding of an agonist like PS372424, CXCR3 undergoes a conformational change, leading to the activation of intracellular signaling pathways. This process typically involves the coupling of Gαi proteins and the recruitment of β-arrestins.[6] β-arrestin binding is a critical step for receptor desensitization and subsequent internalization into endocytic vesicles. Following internalization, CXCR3 is targeted for degradation, and its reappearance on the cell surface requires de novo protein synthesis.[3][7]
Caption: CXCR3 activation by PS372424 leading to internalization.
Quantitative Data Summary
The following table summarizes the quantitative data related to the interaction of this compound with CXCR3.
| Parameter | Value | Cell Type | Comments |
| Binding Affinity (IC50) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | This value represents the concentration of PS372424 required to inhibit 50% of radiolabeled CXCL10 binding, indicating a strong interaction with the receptor.[4][5] |
| Receptor Internalization | 87% reduction in cell-surface CXCR3 | Activated T cells | This significant level of internalization was observed after 30 minutes of stimulation with PS372424.[3] |
| Chemotaxis | Significant migration at >50 nM | Activated T cells | PS372424 induces T-cell migration, with a more pronounced effect observed at 100 nM.[3] |
| ERK Phosphorylation | 3-fold increase over unstimulated cells | Activated T cells | This demonstrates the agonistic activity of PS372424 in initiating downstream signaling cascades.[3] |
Experimental Protocols
Protocol 1: Preparation of Cells and this compound
-
Cell Culture: Culture CXCR3-expressing cells (e.g., activated primary human T cells, or a cell line stably expressing human CXCR3) in appropriate culture medium and conditions. For primary T cells, activation can be achieved using mitogens like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as sterile, nuclease-free water or DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations for the dose-response analysis (e.g., ranging from 1 nM to 1 µM).
Protocol 2: CXCR3 Internalization Assay by Flow Cytometry
This protocol details the steps to induce and measure CXCR3 internalization using this compound.
Materials:
-
CXCR3-expressing cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 1-2% FBS or BSA)
-
Fluorochrome-conjugated anti-human CXCR3 antibody (e.g., clone CEW33D, MAB160, or CXCR3-173)[1][2]
-
Isotype control antibody corresponding to the anti-CXCR3 antibody
-
Fixable viability dye (optional)
-
96-well V-bottom plate or microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them once with PBS. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation with PS372424:
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate or into separate tubes.
-
Add 100 µL of the prepared PS372424 working solutions to the respective wells/tubes to achieve the desired final concentrations. For a negative control, add 100 µL of serum-free medium.
-
Incubate the plate/tubes at 37°C in a CO2 incubator for 30 minutes to induce receptor internalization.
-
-
Stopping the Internalization: Stop the internalization process by adding 200 µL of ice-cold FACS buffer to each well/tube. Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Antibody Staining:
-
Discard the supernatant and resuspend the cell pellets in 50 µL of cold FACS buffer containing the fluorochrome-conjugated anti-CXCR3 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer. After each wash, centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Data Acquisition: Resuspend the final cell pellet in 200-300 µL of FACS buffer. Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties. If a viability dye is used, gate on the live cell population.
-
Determine the median fluorescence intensity (MFI) of the CXCR3 staining for each sample.
-
Calculate the percentage of CXCR3 internalization using the following formula:
% Internalization = (1 - (MFI of PS372424 treated sample - MFI of isotype control) / (MFI of untreated sample - MFI of isotype control)) x 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the flow cytometry-based CXCR3 internalization assay.
Caption: Flow cytometry workflow for CXCR3 internalization assay.
Troubleshooting and Considerations
-
Cell Viability: Ensure high cell viability throughout the experiment, as dead cells can non-specifically bind antibodies. The use of a fixable viability dye is recommended.
-
Antibody Titration: Titrate the anti-CXCR3 antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Temperature Control: Maintaining the indicated temperatures is critical. The 37°C incubation allows for biological processes like internalization, while the 4°C steps inhibit further receptor trafficking and ensure stable antibody binding.
-
Controls: Always include an untreated control (no PS372424) to establish the baseline level of CXCR3 expression and an isotype control to account for non-specific antibody binding.
-
Instrument Settings: Maintain consistent flow cytometer settings (e.g., laser power, detector voltages) across all samples to ensure data comparability.
References
- 1. CD183 (CXCR3) Monoclonal Antibody (CEW33D), PE (12-1839-42) [thermofisher.com]
- 2. FlowMAb APC anti-mouse CXCR3 (CD183) | Bio X Cell [bioxcell.com]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
PS372424 Hydrochloride: A Tool for Modulating T-Cell Chemotaxis
Application Notes and Protocols for Researchers
Introduction
PS372424 hydrochloride is a small-molecule, peptidomimetic agonist specific for the human C-X-C chemokine receptor 3 (CXCR3).[1][2][3][4] This compound has emerged as a valuable tool for studying the intricacies of T-cell chemotaxis and the broader signaling pathways that govern immune cell trafficking. T-cell migration is a fundamental process in the immune response, orchestrated by chemokines and their receptors. CXCR3, predominantly expressed on activated T-cells, plays a pivotal role in directing these cells to sites of inflammation.[5] PS372424, by activating CXCR3, not only stimulates T-cell migration but also induces a state of receptor desensitization, thereby inhibiting migration towards other chemokines. This unique characteristic makes it a potent modulator of inflammatory responses.[1][6]
These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in studying T-cell chemotaxis.
Mechanism of Action
PS372424 acts as a specific agonist for human CXCR3, a G protein-coupled receptor (GPCR).[5][7] Upon binding, it triggers downstream signaling cascades similar to the natural CXCR3 ligand, CXCL11, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][7] A key consequence of CXCR3 activation by PS372424 is the rapid and sustained internalization of the receptor.[1][7] This internalization leads to a state of desensitization, rendering the T-cells unresponsive not only to further CXCR3 stimulation but also to other chemokines such as CXCL12 and CCL5 through a process of heterologous receptor desensitization.[1][6] This cross-desensitization is partly mediated by the formation of heterodimers between CXCR3 and other chemokine receptors, like CCR5, and subsequent cross-phosphorylation.[1]
Signaling Pathway of PS372424 in T-Cells
Caption: Signaling cascade initiated by PS372424 binding to CXCR3.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relation to T-cell chemotaxis.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity | |||
| IC50 (CXCL10 competition) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [2][3][5] |
| T-Cell Migration | |||
| Stimulatory Concentration | > 50 nM | Activated human T-cells | [1] |
| Optimal Stimulatory Concentration | 100 nM | Activated human T-cells | [1] |
| Receptor Internalization | |||
| % of Cell-surface CXCR3 internalized | 87% | Activated human T-cells (30 min treatment) | [1][7] |
| Signaling | |||
| ERK Phosphorylation | ~3-fold increase over unstimulated cells | Activated human T-cells | [1] |
| Cross-Desensitization | |||
| Inhibition of migration towards | CXCL11, CXCL12, CCL5 | Activated human T-cells | [1] |
Experimental Protocols
Herein are detailed protocols for fundamental experiments to study T-cell chemotaxis using this compound.
Protocol 1: In Vitro T-Cell Chemotaxis Assay (Transwell Assay)
This protocol outlines the procedure to measure the migration of T-cells towards a gradient of this compound.
Materials:
-
Human T-cells (e.g., freshly isolated PBMCs or a T-cell line like Jurkat)
-
This compound
-
Chemotaxis medium (e.g., RPMI-1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue) or a cell counter
-
Flow cytometer (optional, for more precise quantification)
Procedure:
-
Cell Preparation:
-
Culture and expand T-cells to the desired number.
-
On the day of the assay, harvest the cells and wash them once with chemotaxis medium.
-
Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Chemoattractant:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in chemotaxis medium to achieve final concentrations ranging from 10 nM to 500 nM. Also, prepare a negative control with medium only.
-
-
Assay Setup:
-
Add 600 µL of the diluted this compound solutions or the negative control to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically for the specific T-cell type.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer and Trypan Blue for viability, or by using a flow cytometer for a set period of time.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the insert.
-
Plot the percentage of migration against the concentration of this compound to generate a dose-response curve.
-
T-Cell Chemotaxis Assay Workflow
Caption: Workflow for the in vitro T-cell chemotaxis assay.
Protocol 2: CXCR3 Internalization Assay (Flow Cytometry)
This protocol describes how to measure the internalization of the CXCR3 receptor on T-cells following treatment with this compound.
Materials:
-
Human T-cells expressing CXCR3
-
This compound
-
Cell culture medium
-
Phycoerythrin (PE) or Allophycocyanin (APC) conjugated anti-human CXCR3 antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate T-cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with this compound at a final concentration of 100 nM (or desired concentration). Include an untreated control.
-
Incubate at 37°C for 30 minutes.
-
-
Antibody Staining:
-
After incubation, wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the anti-human CXCR3 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live T-cell population.
-
Determine the mean fluorescence intensity (MFI) of CXCR3 staining for both the untreated and PS372424-treated samples.
-
Calculate the percentage of CXCR3 internalization using the following formula: % Internalization = (1 - (MFI of treated cells / MFI of untreated cells)) * 100
-
Conclusion
This compound is a potent and specific agonist for human CXCR3, making it an invaluable research tool for dissecting the mechanisms of T-cell chemotaxis. Its ability to induce both migration and subsequent receptor desensitization provides a unique avenue to explore the regulation of immune cell trafficking in both physiological and pathological contexts. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on T-cell function.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Efficacy of potential rheumatoid arthritis therapy [jax.org]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: PS372424 Hydrochloride in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 hydrochloride is a specific agonist for the human C-X-C motif chemokine receptor 3 (CXCR3), a key mediator in the trafficking of activated T cells to sites of inflammation.[1][2][3] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, targeting T-cell migration is a promising therapeutic strategy. This compound has demonstrated potent anti-inflammatory activity in preclinical RA models by functionally desensitizing CXCR3 and other chemokine receptors on activated T cells, thereby inhibiting their recruitment to the inflamed synovium.[1][4] This document provides detailed application notes and protocols for the use of this compound in established in vitro and in vivo models of rheumatoid arthritis.
Mechanism of Action
This compound, a small molecule agonist, specifically binds to human CXCR3.[1][2] This interaction triggers a cascade of intracellular events leading to the desensitization of not only CXCR3 but also other chemokine receptors, such as CXCR4 and CCR5, co-expressed on activated T cells.[2][4] This "heterologous desensitization" is a key feature of PS372424's anti-inflammatory effect. The proposed mechanism involves the agonist-induced internalization of CXCR3 and cross-phosphorylation of other chemokine receptors within heterodimeric complexes.[1][4] By desensitizing these receptors, PS372424 effectively "blinds" activated T cells to the chemotactic signals emanating from the inflamed joint, thus preventing their migration and subsequent contribution to joint damage.[5]
Signaling Pathway
The binding of PS372424 to CXCR3 initiates a signaling cascade that ultimately inhibits T-cell migration towards inflammatory chemokines found in the synovial fluid of rheumatoid arthritis patients.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| CXCR3 Binding Affinity (IC₅₀) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | Radioligand Binding Assay | [1] |
| T-cell Migration (EC₅₀) | > 50 nM | Activated Human T cells | Transfilter Chemotaxis Assay | [4] |
| Optimal T-cell Migration | 100 nM | Activated Human T cells | Transfilter Chemotaxis Assay | [4] |
| CCR5 Phosphorylation | 10 - 200 nM (concentration-dependent) | CXCR3⁺ T cells | Western Blot | [1] |
| CXCR3 Internalization | 87% within 30 minutes | Activated T cells | Flow Cytometry | [4] |
Table 2: In Vivo Activity of this compound in a Humanized Mouse Air-Pouch Model
| Parameter | Dose | Effect | Reference |
| Inhibition of T-cell Recruitment | Initial 1 µM blood concentration (intravenous) | Reduced migration of human CD45⁺ cells to background levels in response to CXCL11, CXCL12, CCL5, and RA synovial fluid. | [4] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol details the methodology for assessing the effect of this compound on the migration of activated human T cells.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Chemoattractants (e.g., recombinant human CXCL11, CXCL12, CCL5)
-
Rheumatoid arthritis synovial fluid (RASF)
-
Transwell inserts (e.g., 8 µm pore size)
-
Culture medium and buffers
-
Flow cytometer or microscope for cell counting
Procedure:
-
T-cell Isolation and Activation: Isolate PBMCs from healthy human donors. Activate T cells for a period sufficient to induce expression of CXCR3, CXCR4, and CCR5 (typically several days) using standard protocols with anti-CD3 and anti-CD28 antibodies.
-
Pre-treatment with PS372424: Resuspend activated T cells in culture medium and pre-incubate with desired concentrations of this compound (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay Setup:
-
Add chemoattractants (e.g., CXCL11, CXCL12, CCL5 at appropriate concentrations, or diluted RASF) to the lower chambers of the Transwell plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated T-cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a suitable duration (e.g., 2-4 hours, optimization may be required).
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry.
-
In Vivo Humanized Mouse Air-Pouch Model
This protocol describes a robust in vivo model to assess the efficacy of this compound in a setting that mimics the inflammatory environment of the rheumatoid joint.
Materials:
-
This compound
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)
-
Human PBMCs
-
Sterile air
-
Chemoattractants (e.g., recombinant human CXCL11) or RASF
-
Flow cytometry antibodies (e.g., anti-human CD45)
-
Saline and other necessary reagents for injection and lavage
Procedure:
-
Humanization of Mice: Inject immunodeficient mice with human PBMCs (e.g., intraperitoneally). Allow approximately 28 days for the human immune system to engraft. Successful engraftment can be confirmed by analyzing peripheral blood for the presence of human CD45⁺ cells.
-
Creation of Air Pouch: On day 22 post-humanization, inject sterile air subcutaneously into the dorsum of the mice to create an air pouch. Re-inflate the pouch with sterile air on day 25.
-
Administration of PS372424: On day 28, administer this compound intravenously at a dose calculated to achieve an initial blood concentration of 1 µM. A vehicle control group should be included.
-
Induction of Inflammation: Shortly after PS372424 administration, inject a chemoattractant (e.g., human CXCL11) or RASF directly into the air pouch.
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Cell Recruitment and Analysis: After 24 hours, euthanize the mice and lavage the air pouch with sterile saline to collect the infiltrated cells.
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Flow Cytometric Analysis: Stain the collected cells with fluorescently labeled antibodies against human immune cell markers (e.g., CD45) and analyze by flow cytometry to quantify the recruitment of human T cells.
Conclusion
This compound presents a targeted approach for the potential treatment of rheumatoid arthritis by inhibiting the migration of pathogenic T cells into the joints. The provided protocols for in vitro chemotaxis and the in vivo humanized air-pouch model offer robust systems for evaluating the efficacy and mechanism of action of PS372424 and other CXCR3-targeting compounds. The quantitative data presented herein should serve as a valuable reference for designing and interpreting future studies in the development of novel anti-rheumatic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of potential rheumatoid arthritis therapy [jax.org]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PS372424 hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PS372424 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the integrity and stability of this compound, it is crucial to adhere to the following storage conditions:
Q2: What is the solubility of this compound in common solvents?
This compound exhibits good solubility in DMSO. For in vivo applications, specific solvent systems are recommended.
| Solvent/System | Solubility | Concentration | Notes |
| DMSO | ≥ 250 mg/mL | ~399.87 mM | Ultrasonic assistance may be required.[1][2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | ~3.33 mM | Clear solution.[1][2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ~3.33 mM | Clear solution.[1][2] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | ~3.33 mM | Clear solution.[1][2] |
Q3: How does the hydrochloride salt form of PS372424 affect its properties?
The hydrochloride salt form of PS372424 generally offers enhanced water solubility and stability compared to the free form.[3] This makes it more suitable for formulation and experimental use.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Precipitation is observed when preparing an aqueous solution from a DMSO stock.
This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous buffer. The dramatic change in solvent polarity can cause the compound to precipitate out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Recommended Actions:
-
Reduce Final Concentration: The aqueous solubility may be lower than desired. Try preparing a more dilute solution.
-
Minimize DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your experiments. This may require preparing a more dilute initial stock solution in DMSO.
-
Use Solubilizing Agents: For in vivo studies, co-solvents and excipients like PEG300, Tween-80, and SBE-β-CD can significantly improve solubility.[1][2]
-
Gentle Sonication and Warming: If precipitation occurs, gentle sonication or warming the solution may help redissolve the compound.[1] However, be cautious with temperature as it could potentially degrade the compound.
Issue 2: Inconsistent experimental results are observed over time.
This could be an indication of compound instability in your experimental conditions or improper storage of stock solutions.
Troubleshooting Workflow:
References
optimizing PS372424 hydrochloride concentration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of PS372424 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, peptidomimetic agonist specific for the human CXC chemokine receptor 3 (CXCR3).[1][2][3] It is a three amino-acid fragment of CXCL10, a natural ligand for CXCR3.[1][4] By binding to and activating CXCR3, PS372424 stimulates downstream signaling pathways, such as the MAPK/ERK pathway, and can induce cell migration.[5][6] It has been shown to have anti-inflammatory activity by preventing human T-cell migration.[2]
Q2: How should I prepare and store this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in a solvent like DMSO.[1][5] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free form.[4]
-
Stock Solution Storage : Once prepared, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Working Solution : Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium.
Q3: What is a good starting concentration for my experiments?
A typical starting concentration for in vitro experiments is 100 nM .[5] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. Published studies have used a range from 10 nM to 200 nM.[1][4] A dose-response experiment is crucial to determine the ideal concentration for your specific cell line and assay.
Q4: How do I determine the optimal concentration for my cell line?
The optimal concentration should be the lowest concentration that gives a robust and reproducible effect with minimal cytotoxicity. To determine this, you should perform a dose-response experiment.
-
Select a Concentration Range : Based on literature, a range of 10 nM to 1000 nM is a reasonable starting point.
-
Assess a Functional Endpoint : Measure a relevant biological response. This could be the phosphorylation of a downstream target like ERK, calcium flux, or a functional outcome like cell migration.[5][6]
-
Assess Cytotoxicity : Simultaneously, evaluate cell viability across the same concentration range using an assay like MTT, XTT, or CCK-8.
-
Analyze the Data : Plot the functional response and cell viability against the compound concentration. The optimal concentration will be within the range that shows a significant functional effect before any significant drop in cell viability.
Q5: What are the signs of cytotoxicity?
Signs of cytotoxicity can include:
-
Changes in cell morphology (e.g., rounding up, detachment from the plate).
-
A significant reduction in cell proliferation or confluence compared to vehicle-treated control cells.
-
Decreased metabolic activity, as measured by viability assays (e.g., MTT).
-
Increased staining with cell death markers (e.g., Trypan Blue, Propidium Iodide).
If you observe cytotoxicity, you should lower the concentration of this compound or reduce the incubation time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect observed. | 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell line or assay. 2. Low CXCR3 Expression: The cell line may not express sufficient levels of the human CXCR3 receptor. 3. Incorrect Incubation Time: The time point for measurement may be too early or too late to observe the peak response. 4. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.[1] | 1. Perform a dose-response experiment to identify the optimal concentration.[5] 2. Verify CXCR3 expression in your cell line using qPCR, Western blot, or flow cytometry. Note: PS372424 is specific for human CXCR3 and does not activate the murine receptor.[7] 3. Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr) to find the optimal time point. ERK phosphorylation can be rapid (peaking within 5-15 minutes).[1] 4. Prepare fresh aliquots from a new vial of the compound and store them properly.[1] |
| High cell death or cytotoxicity. | 1. Concentration Too High: The concentration used is toxic to the cells. 2. Prolonged Incubation: The duration of exposure to the compound is too long. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | 1. Reduce the concentration of this compound. Perform a cytotoxicity assay to determine the EC50. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is non-toxic, typically below 0.1% - 0.5%. Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluence, or serum starvation can affect cellular responses. 2. Inconsistent Compound Dilution: Pipetting errors when preparing serial dilutions. 3. Assay Variability: Inherent variability in the experimental assay. | 1. Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they reach a similar confluence before treatment. If applicable, use a consistent serum-starvation protocol.[5] 2. Prepare a master mix of the diluted compound to add to replicate wells. Use calibrated pipettes. 3. Include appropriate positive and negative controls in every experiment. Increase the number of biological and technical replicates. |
Data Summary
Effective Concentrations of PS372424 in vitro
| Cell Line / System | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| U87-CXCR3-A Cells | Western Blot | 100 ng/mL | 5 minutes | Increased phosphorylation of Erk1 and Erk2. | [1][4] |
| CXCR3+ T Cells | Western Blot | 10 - 200 nM | 30 minutes | Concentration-dependent phosphorylation of CCR5. | [1][4][8] |
| Activated T Cells | Chemotaxis Assay | >50 nM | Not specified | Significant stimulation of T-cell migration. | [5] |
| Activated T Cells | Chemotaxis Assay | 100 nM | Not specified | Greater T-cell migration compared to 50 nM. | [5] |
| HEK293/CXCR3 Membranes | Radioligand Binding | IC50: 42 ± 21 nM | Not specified | Competition for binding of radiolabeled CXCL10. | [1][4] |
| Activated T Cells | Receptor Internalization | 100 nM | 30 minutes | Internalization of 87% of cell-surface CXCR3. | [5][7] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
This protocol outlines how to determine the optimal concentration of this compound by simultaneously assessing a functional response (ERK phosphorylation) and cell viability.
-
Cell Seeding : Seed your CXCR3-expressing cells in two identical 96-well plates (one for Western Blot lysis, one for viability) at a density that will result in 70-80% confluence on the day of the experiment. Culture overnight.
-
Serum Starvation (Optional but Recommended) : The morning of the experiment, gently wash the cells with PBS and replace the growth medium with a low-serum or serum-free medium for 2-4 hours.[5] This reduces basal signaling.
-
Compound Preparation : Prepare serial dilutions of this compound in a serum-free medium. A suggested range is 0, 10, 50, 100, 250, 500, and 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment : Add the prepared compound dilutions to the cells.
-
Incubation : Incubate the plates for the desired time. For p-ERK, a short incubation of 5-15 minutes is recommended.[1] For a cytotoxicity assessment, a longer incubation (e.g., 24-48 hours) is more appropriate. You may need separate plates for short vs. long incubations.
-
Analysis :
-
Plate 1 (p-ERK Analysis) : After the short incubation, immediately place the plate on ice, aspirate the medium, wash with cold PBS, and add lysis buffer for subsequent Western blot analysis of p-ERK, total ERK, and a loading control.
-
Plate 2 (Viability Assay) : After the longer incubation, perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.
-
-
Data Interpretation : Plot the normalized p-ERK/Total ERK ratio and the percent cell viability against the log of the PS372424 concentration. Identify the concentration range that maximizes p-ERK activation without causing a significant decrease in viability.
Visualizations
Caption: Signaling pathway of this compound via the CXCR3 receptor.
Caption: Experimental workflow for a dose-response and cytotoxicity analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
preventing PS372424 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PS372424 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a specific human CXCR3 agonist, which is a three amino-acid fragment of CXCL10.[1][2][3] It is utilized in research for its anti-inflammatory activity and its ability to prevent human T-cell migration.[1][2][3] As a hydrochloride salt, it is designed to have enhanced water solubility and stability compared to its free base form.[4]
Q2: My this compound precipitated out of the media after I diluted it from a DMSO stock. Why did this happen?
This is a common issue with many organic small molecules that have poor aqueous solubility.[5] While this compound is readily soluble in an organic solvent like DMSO, rapidly diluting the concentrated stock into an aqueous-based cell culture medium can cause the compound to "crash out" or precipitate.[5][6] This occurs because the DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the compound in a dissolved state.[6] Additionally, the pH of standard cell culture media (typically ~7.4) can cause the hydrochloride salt to convert to its less soluble free base form, a process known as disproportionation.[7][8]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[6] For some sensitive cell lines, even lower concentrations (<0.1%) may be necessary. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[6][9][10]
Q4: I see a precipitate in my media after some time, even though it was clear initially. What could be the cause?
Delayed precipitation can be caused by several factors:[5]
-
Temperature Fluctuations: Removing culture plates from the incubator repeatedly can cause temperature changes that affect compound solubility.[11]
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Evaporation: Over long-term experiments, evaporation of media can increase the concentration of the compound, potentially exceeding its solubility limit.[11]
-
pH Shifts: The metabolic activity of cells can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound like a hydrochloride salt.
-
Compound Instability: Some compounds can degrade or lose stability in aqueous solutions over time.[5]
Q5: How should I store my this compound stock solutions?
For long-term storage, it is recommended to store the powdered form of this compound at 4°C, sealed and protected from moisture.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][2] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock solution over time.[9] Using freshly opened DMSO for preparing stock solutions is recommended.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Issue 1: Immediate Precipitation Upon Dilution
If you observe precipitation immediately after diluting your DMSO stock of this compound into your aqueous media, consider the following solutions:
-
Decrease the Final Concentration: The intended final concentration of the compound may be above its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, employ a stepwise dilution method.[6] Pre-warm the media to 37°C and add the DMSO stock dropwise while gently vortexing to ensure rapid and even dispersion.[6][11]
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Use an Intermediate Dilution Step: First, create an intermediate dilution of your high-concentration DMSO stock in DMSO to a lower concentration (e.g., 1 mM).[11] Then, add a small volume of this intermediate stock to your pre-warmed media.
Issue 2: Delayed Precipitation in Culture
If the media is initially clear but a precipitate forms over time, the following troubleshooting steps can be taken:
-
Maintain Stable Temperature: When performing microscopy or other manipulations outside of the incubator, use a heated stage to maintain the temperature of your culture vessel.[6]
-
Control Evaporation: For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes to minimize evaporation.[11]
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Use Buffered Media: Ensure your culture medium is well-buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment.[6]
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Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Notes |
| DMSO | 250 mg/mL (399.87 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[1][2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (3.33 mM) | A clear solution can be achieved with this in vivo formulation.[1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.33 mM) | Another option for an in vivo formulation that results in a clear solution.[1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (3.33 mM) | A clear solution can be obtained with this in vivo formulation.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Carefully weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous, newly opened DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 625.20), you would add 159.95 µL of DMSO.
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Dissolution: If necessary, use an ultrasonic bath to aid in the complete dissolution of the compound.[1][2] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparing a Final Working Solution in Cell Culture Media
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
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Anhydrous DMSO
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Sterile cell culture medium (pre-warmed to 37°C)
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add the final diluted DMSO solution to the pre-warmed cell culture medium at a ratio of 1:1000 (e.g., 1 µL of 1 mM intermediate stock into 1 mL of medium to get a 1 µM final concentration with 0.1% DMSO).[5]
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Mixing: Gently mix the final working solution by inverting the tube or by gentle pipetting.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Simplified signaling pathway of this compound as a CXCR3 agonist.
Caption: A step-by-step logical guide for troubleshooting precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PS372424 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
PS372424 hydrochloride storage and handling best practices
Welcome to the technical support center for PS372424 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of this specific human CXCR3 agonist.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments.
Summary of Storage and Stability Data
| Condition | Temperature | Duration | Notes |
| Solid (Powder) | 4°C | Long-term | Store in a sealed container, away from moisture.[1] |
| +2°C to +8°C | Long-term | Protect from light.[2] | |
| Stock Solution (in Solvent) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Reconstitution and Solution Preparation
This compound is soluble in DMSO at a concentration of 250 mg/mL (with the aid of ultrasound)[1]. For in vivo studies, various solvent systems can be used to achieve a clear solution at concentrations of at least 2.08 mg/mL[1][3]. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base[4].
Recommended Reconstitution Protocol for a 10 mM Stock Solution in DMSO: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound (Molecular Weight: 625.2 g/mol ) in DMSO. For example, to prepare 1 mL of a 10 mM solution, you would need 0.6252 mg of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitation in stock solution | Improper storage (e.g., temperature fluctuations, exposure to moisture). | Warm the solution gently and sonicate to aid dissolution. Ensure proper storage conditions are maintained. |
| Exceeded solubility limit. | Verify the concentration of your stock solution. If necessary, prepare a more dilute stock. | |
| Inconsistent or no biological activity | Improper storage leading to degradation. | Always store the solid compound and stock solutions at the recommended temperatures and protect from light and moisture. Use freshly prepared working solutions for experiments. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Incorrect concentration of working solution. | Double-check all calculations and dilutions. Prepare fresh working solutions for each experiment. | |
| Difficulty dissolving the compound for in vivo use | Inappropriate solvent system. | Refer to the recommended solvent systems for in vivo preparations, such as those containing DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][3] |
| Precipitation upon addition to aqueous buffer. | Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system and does not cause precipitation. Prepare the solution by adding each solvent sequentially and mixing thoroughly at each step.[1][3] | |
| High background in cell-based assays | Cytotoxicity of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your assay is below the tolerance level for your specific cell line (typically <0.5% for DMSO). |
| Contamination of stock or working solutions. | Use sterile techniques for all solution preparations and handling. Filter-sterilize working solutions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the solid this compound? A1: The solid compound should be stored at 4°C in a sealed container, protected from moisture[1]. Alternatively, storage at +2°C to +8°C with protection from light is also recommended[2].
Q2: How long are stock solutions of this compound stable? A2: When stored in a suitable solvent, stock solutions are stable for up to 3 months at -20°C and up to 6 months at -80°C[2][3]. It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: What is the best solvent for preparing a stock solution? A3: DMSO is a common and effective solvent for preparing high-concentration stock solutions of this compound (up to 250 mg/mL)[1].
Q4: Can I dissolve this compound directly in aqueous buffers? A4: While the hydrochloride salt form has improved water solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers may be difficult and could lead to precipitation.
Q5: What is the mechanism of action of PS372424? A5: PS372424 is a specific human CXCR3 agonist. It is a three amino-acid fragment of CXCL10 and acts by binding to and activating the CXCR3 receptor, which is a G protein-coupled receptor[3][5]. This activation can lead to various cellular responses, including T-cell migration[6].
Q6: Is this compound active on murine CXCR3? A6: No, PS372424 is specific for human CXCR3 and does not activate the murine receptor. This specificity is important to consider when designing in vivo experiments in mouse models[6].
Experimental Protocols
Detailed Methodology: In Vitro T-Cell Migration Assay using a Transwell System
This protocol outlines a general procedure for assessing the chemotactic effect of this compound on a CXCR3-expressing T-cell line.
Materials:
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CXCR3-expressing T-cells (e.g., activated human T-cells)
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This compound
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DMSO (sterile, cell culture grade)
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Cell culture medium (e.g., RPMI 1640) with and without serum
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Transwell inserts (e.g., 5 µm pore size for lymphocytes)
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24-well companion plates
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Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
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Cell counting solution or flow cytometer with counting beads
Procedure:
-
Cell Preparation:
-
Culture CXCR3-expressing T-cells according to standard protocols.
-
Prior to the assay, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal migration.
-
Harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in chemotaxis buffer to prepare working solutions at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Assay Setup:
-
Add 600 µL of the this compound working solutions or vehicle control to the lower chambers of the 24-well companion plate.
-
Place the Transwell inserts into the wells.
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Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time may need to be determined empirically for your specific cell type.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry with counting beads.
-
-
Data Analysis:
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Calculate the average number of migrated cells for each condition.
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Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Logical Workflow for Storage and Handling of this compound
Caption: Workflow for this compound storage and handling.
CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway upon activation by PS372424.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
PS372424 hydrochloride cross-reactivity with other receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cross-reactivity profile of PS372424 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of this compound?
This compound is a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3)[1][2][3]. It is a peptidomimetic compound derived from a three-amino-acid fragment of CXCL10, a natural ligand for CXCR3[1][3].
Q2: Does this compound directly bind to other receptors (off-target binding)?
Based on available scientific literature, comprehensive off-target screening data from a broad receptor panel for this compound is not publicly available. The existing research primarily focuses on its activity at CXCR3.
Q3: What is meant by "functional cross-reactivity" or "cross-desensitization" with this compound?
Functional cross-reactivity, in the context of this compound, refers to the phenomenon where its specific activation of CXCR3 leads to the modulation of the activity of other receptors, particularly other chemokine receptors like CCR5 and CXCR4[4]. This is not due to direct binding of this compound to these other receptors, but rather a consequence of intracellular signaling crosstalk following CXCR3 engagement.
Q4: How does this compound cause cross-desensitization of other receptors?
On activated T cells that co-express CXCR3, CCR5, and CXCR4, these receptors can form heterodimers (e.g., CXCR3-CCR5). When PS372424 binds to and activates CXCR3 within this complex, it can lead to the phosphorylation of the associated receptor (e.g., CCR5)[4]. This cross-phosphorylation can desensitize the partner receptor, inhibiting its ability to respond to its own natural ligands and leading to a reduction in downstream signaling and cell migration[4].
Troubleshooting Guide
Issue: Unexpected inhibition of cell migration in response to ligands for CCR5 or CXCR4 when using this compound.
-
Confirm CXCR3 Expression: Ensure that the cell type used in your experiment expresses human CXCR3. PS372424 is specific for human CXCR3 and does not activate the murine ortholog[2].
-
Check for Co-expression of Chemokine Receptors: The inhibitory effect on CCR5 and CXCR4 signaling is dependent on their co-expression with CXCR3 in the same cells, allowing for the formation of heterodimers[4]. Analyze the expression levels of CXCR3, CCR5, and CXCR4 on your target cells using methods like flow cytometry.
-
Dose-Response Analysis: The cross-desensitization effect is concentration-dependent. Perform a dose-response experiment with this compound to determine the concentration at which the inhibition of heterologous receptor signaling occurs.
-
Use of a CXCR3 Antagonist: To confirm that the observed inhibitory effects are mediated through CXCR3 activation, pre-incubate the cells with a specific CXCR3 antagonist before adding this compound. This should block the cross-desensitization of CCR5 and CXCR4.
Quantitative Data Summary
Table 1: Binding Affinity of PS372424 for Human CXCR3 Isoforms
| Receptor Isoform | Binding Parameter | Value (nM) | Experimental Method |
| CXCR3-A | KD | 40 ± 10 | Plasmon Waveguide Resonance (PWR) |
| CXCR3-B | KD | 450 ± 150 | Plasmon Waveguide Resonance (PWR) |
| CXCR3 (isoform not specified) | IC50 | 42 ± 21 | Radioligand (CXCL10) Competition Binding Assay |
Data sourced from Boyé K, et al. (2017) and Stroke IL, et al. (2006).[5][6]
Table 2: Functional Activity of PS372424
| Assay | Cell Type | Concentration | Observed Effect |
| ERK1/2 Phosphorylation | U87-CXCR3-A cells | 100 ng/mL | Increased p-Erk1 and p-Erk2 after 5 min |
| CCR5 Phosphorylation | CXCR3+ T cells | 10-200 nM | Concentration-dependent phosphorylation of CCR5 |
| CCR5 Phosphorylation | CXCR3- T cells | 10-200 nM | No phosphorylation of CCR5 |
| Calcium Flux | HEK-CXCR3 cells | EC50 = 1.1 µM | Stimulation of calcium influx |
Data sourced from Boyé K, et al. (2017), O'Boyle G, et al. (2012), and Probechem product information.[1][2][4]
Experimental Protocols
Radioligand Competition Binding Assay (Summary)
This protocol is a summarized representation of methods used to determine the binding affinity of a test compound against a target receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CXCR3 receptor (e.g., HEK293/CXCR3 Gqi5 cells).
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Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
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Competition Reaction: A constant concentration of a radiolabeled CXCR3 ligand (e.g., 125I-CXCL10) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Visualizations
Caption: Signaling pathway of this compound at CXCR3 and its cross-desensitization effect on CCR5.
Caption: Workflow for assessing binding affinity and functional cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PS372424 | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Technical Support Center: PS372424 Hydrochloride In Vivo Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the in vivo use of PS372424 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a salt form of PS372424, a small-molecule, peptidomimetic agonist specific for human C-X-C motif chemokine receptor 3 (CXCR3).[1][2] PS372424 is a three-amino-acid fragment of the chemokine CXCL10.[1][3][4] As a CXCR3 agonist, it mimics the action of the natural ligands (CXCL9, CXCL10, and CXCL11) to activate the receptor and its downstream signaling pathways.[2] This activation leads to various cellular responses, including T-cell migration and modulation of inflammatory responses.[5][6] The hydrochloride salt form of PS372424 generally offers improved water solubility and stability compared to the free base form.[1]
Q2: What are the primary in vivo applications of this compound?
This compound is primarily used in preclinical in vivo studies to investigate the role of CXCR3 in various physiological and pathological processes. Its anti-inflammatory activity has been demonstrated in a humanized mouse model of arthritic inflammation, where it was shown to prevent human T-cell migration.[1][3][4][5] Due to the critical role of the CXCR3 axis in T-cell trafficking, it is a valuable tool for studying autoimmune diseases, transplant rejection, and certain cancers.[2]
Q3: Is PS372424 active in common animal models like mice and rats?
A critical consideration for in vivo studies is the species specificity of PS372424. This compound is a specific agonist for human CXCR3 and does not activate the murine (mouse or rat) ortholog of the receptor.[5] Therefore, to investigate the in vivo effects of PS372424 on human cells, researchers must use humanized animal models, such as mice engrafted with human peripheral blood mononuclear cells (PBMCs).[5]
Q4: What are the known downstream signaling effects of PS372424 binding to CXCR3?
Upon binding to human CXCR3, PS372424 has been shown to activate several downstream signaling pathways. Notably, it induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] Furthermore, PS372424 can cause heterologous desensitization and cross-phosphorylation of other chemokine receptors co-expressed on T-cells, such as CCR5.[1][3][5] This cross-desensitization is a key aspect of its anti-inflammatory effects, as it can inhibit T-cell migration towards a broader range of chemokines, not just CXCR3 ligands.[5]
Troubleshooting Guide
Solubility and Formulation Issues
Problem: I am having difficulty dissolving this compound for in vivo administration, or the compound is precipitating out of solution.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has limited solubility in aqueous solutions alone. The use of co-solvents is necessary for achieving a clear and stable formulation for in vivo use.
-
Incorrect Formulation Procedure: The order of solvent addition is critical to prevent precipitation. Always start by dissolving the compound in a small amount of an organic solvent like DMSO before adding aqueous components.
-
Solution Instability: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and prevent degradation.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[3]
Recommended In Vivo Formulations:
| Formulation Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 3.33 mM) | Add solvents sequentially. Ensure each component is fully mixed before adding the next. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (≥ 3.33 mM) | SBE-β-CD can improve the solubility and stability of hydrophobic compounds. |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (≥ 3.33 mM) | This formulation may be suitable for subcutaneous or intramuscular administration. Be cautious if the continuous dosing period exceeds half a month.[3] |
If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[3]
Inconsistent or Lack of In Vivo Efficacy
Problem: I am not observing the expected biological effect of this compound in my in vivo model.
Possible Causes & Solutions:
-
Species Specificity: As mentioned in the FAQs, PS372424 is specific for human CXCR3 and will not be effective in standard mouse or rat models.[5] Ensure you are using a humanized model where the target cells express human CXCR3.
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Sub-optimal Dose: The effective dose can vary depending on the animal model, administration route, and disease context. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experiment.
-
Compound Instability: Ensure that the compound has been stored correctly and that fresh working solutions are prepared for each experiment.[3] Repeated freeze-thaw cycles of stock solutions should be avoided.[3]
-
Route of Administration: The bioavailability and efficacy of the compound can be influenced by the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). The chosen route should be appropriate for the experimental design and the formulation used.
Potential Off-Target Effects or Toxicity
Problem: I am observing unexpected adverse effects in my animals after administering this compound.
Possible Causes & Solutions:
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Current Literature: Studies in humanized mice have reported no apparent adverse effects for up to 24 hours after intravenous administration of PS372424.[5]
-
Vehicle Effects: The solvents used in the formulation (e.g., DMSO, PEG300, Tween-80) can have their own biological effects or toxicity at high concentrations. It is crucial to include a vehicle control group in your experiments to differentiate the effects of the compound from those of the vehicle.
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Subtle Pharmacological Toxicity: While overt toxicity has not been reported, it is always possible that subtle, unmeasured pharmacological effects could be occurring.[5] Careful observation of the animals for any changes in behavior, weight, or other clinical signs is recommended.
Experimental Protocols
Detailed Protocol: Intravenous (IV) Administration of this compound in a Humanized Mouse Model
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Preparation of Stock Solution:
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Dissolve this compound powder in DMSO to create a stock solution (e.g., 20.8 mg/mL).
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Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[3]
-
-
Preparation of Working Solution (Example using Formulation 1):
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For a 1 mL final working solution, start with 100 µL of the 20.8 mg/mL DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.
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Add 50 µL of Tween-80 and mix again.
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Slowly add 450 µL of sterile saline while mixing to bring the final volume to 1 mL.
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Visually inspect the solution to ensure it is clear and free of precipitates. Prepare this solution fresh on the day of the experiment.[3]
-
-
Animal Preparation and Administration:
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Use an appropriate humanized mouse model (e.g., immunodeficient mice reconstituted with human PBMCs).
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Warm the mouse's tail to dilate the lateral tail veins.
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Place the mouse in a suitable restrainer.
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Clean the injection site with 70% ethanol.
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Slowly inject the desired volume of the this compound working solution into the lateral tail vein.
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Administer an equivalent volume of the vehicle solution to the control group.
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Post-Administration Monitoring:
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Monitor the animals for any signs of distress or adverse reactions.
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Proceed with the experimental endpoint measurements as planned (e.g., analysis of T-cell migration, tissue collection for histology).
-
Visualizations
Caption: Signaling pathway of this compound upon binding to human CXCR3.
Caption: General experimental workflow for an in vivo study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PS372424 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal dosage of PS372424 hydrochloride for in vivo studies
This technical support center provides guidance for researchers and scientists on determining the optimal dosage of PS372424 hydrochloride for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific agonist for the human CXC chemokine receptor 3 (CXCR3).[1][2] It is a three-amino-acid fragment of the chemokine CXCL10.[1] By activating CXCR3, PS372424 can induce downstream signaling pathways and has been shown to prevent human T-cell migration, suggesting anti-inflammatory activity.[1][2] The activation of CXCR3 can also lead to the desensitization of other chemokine receptors, such as CCR5 and CXCR4, through receptor cross-phosphorylation, which contributes to its inhibitory effect on T-cell migration.[3]
Q2: Has a definitive optimal in vivo dosage for this compound been established?
A2: No, a universally optimal in vivo dosage has not been established. The ideal dosage will depend on the specific animal model, the disease context, the route of administration, and the desired therapeutic effect. Published research has used a single concentration in a humanized mouse model, but comprehensive dose-ranging studies are not yet available in the public domain. Therefore, it is crucial for researchers to perform their own dose-finding studies.
Q3: What is a good starting point for a dose-finding study?
A3: A logical starting point can be extrapolated from the effective concentrations observed in in vitro studies. PS372424 has shown activity in the range of 50-200 nM in in vitro assays.[1] One in vivo study in a humanized mouse model aimed for and achieved a blood concentration of 1 µM.[3] Therefore, a pilot study could include doses calculated to achieve plasma concentrations in the high nanomolar to low micromolar range. A dose-escalation design is recommended to identify the maximum tolerated dose (MTD) and the effective dose range.
Q4: What are the known pharmacokinetic and toxicological properties of this compound?
A4: Currently, there is a lack of publicly available data on the pharmacokinetics (e.g., half-life, bioavailability, clearance) and toxicology (e.g., LD50, adverse effects) of this compound. The absence of this information underscores the importance of conducting careful dose-escalation and toxicity studies as part of your experimental plan.
Q5: How should I prepare this compound for in vivo administration?
A5: this compound has limited water solubility. For in vivo use, it is typically first dissolved in a small amount of an organic solvent like DMSO, and then further diluted in a suitable vehicle. Common vehicle formulations include:
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10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
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10% DMSO in corn oil
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10% DMSO in 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
It is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound during preparation or administration. | The compound has low aqueous solubility. The proportion of the organic solvent (e.g., DMSO) may be too low in the final formulation. | Prepare the stock solution in 100% DMSO and perform serial dilutions in the vehicle. Ensure vigorous mixing or sonication. If precipitation persists, consider a different vehicle formulation, such as one containing cyclodextrins to improve solubility.[1] |
| No observable biological effect at the tested doses. | The administered dose may be too low to reach therapeutic concentrations in the target tissue due to rapid metabolism or clearance. The compound may not be active in the chosen animal species (PS372424 is specific for human CXCR3).[3] | Perform a dose-escalation study to test higher concentrations. Conduct pharmacokinetic studies to measure plasma and tissue levels of the compound. Ensure the animal model is appropriate (e.g., using humanized models or species where the compound shows cross-reactivity).[3] |
| Unexpected toxicity or adverse events in the animals. | The administered dose may be above the maximum tolerated dose (MTD). The vehicle itself may be causing toxicity at the administered volume. | Immediately stop the study at that dose level and perform a dose de-escalation. Include a vehicle-only control group to assess the effects of the formulation components. Carefully observe animals for clinical signs of toxicity. |
| High variability in experimental results between animals. | Inconsistent formulation or administration of the compound. Individual differences in animal metabolism and response. | Ensure the compound is fully dissolved and the formulation is homogeneous before each administration. Use a precise and consistent administration technique. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| IC₅₀ | HEK293/CXCR3 Gqi5 cells | CXCL10 Binding Competition | 42 ± 21 nM | [1] |
| Effective Concentration | Activated Human T-cells | Chemotaxis Assay | > 50 nM (significant migration) | [3] |
| Effective Concentration | CXCR3⁺ T-cells | CCR5 Phosphorylation | 10 - 200 nM (concentration-dependent) | [1] |
| Effective Concentration | U87-CXCR3-A cells | p-Erk1/2 Increase | 100 ng/mL | [1] |
Table 2: In Vivo Administration of this compound
| Animal Model | Administration Route | Target Blood Concentration | Vehicle | Reference |
| Humanized NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ Mice | Intravenous | 1 µM | Not specified in detail, but likely a saline-based vehicle with a solubilizing agent. | [3] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK) of this compound
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Animal Model: Select a relevant animal model for your study. Note that PS372424 is specific for human CXCR3, so a humanized mouse model may be necessary.[3]
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Compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution in a sterile vehicle (e.g., 40% PEG300, 5% Tween-80, 45% Saline) to the desired final concentrations. Ensure the final DMSO concentration is low (typically <10%) to avoid vehicle toxicity.
-
-
Dose Escalation Study:
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Divide animals into several groups (n=3-5 per group), including a vehicle control group.
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Based on in vitro data, start with a low dose (e.g., calculated to achieve a plasma concentration of ~100 nM).
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Administer escalating doses to subsequent groups (e.g., 0.1, 0.5, 1, 5, 10 mg/kg) via the intended route of administration (e.g., intravenous, intraperitoneal).
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Monitor animals closely for at least 72 hours for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects. The MTD is the highest dose that does not cause significant toxicity.
-
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Pharmacokinetic Analysis:
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Administer a single, well-tolerated dose of this compound to a group of animals.
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Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
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Process the blood to obtain plasma and store it at -80°C.
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Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of PS372424 over time.
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Calculate key PK parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).
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Protocol 2: In Vivo Efficacy Study
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Dose Selection: Based on the MTD and PK data, select at least three dose levels (low, medium, and high) for the efficacy study. Include a vehicle control group.
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Study Design:
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Induce the disease model in the animals.
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Randomize animals into treatment groups (n=8-12 per group).
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Administer this compound or vehicle according to the predetermined dosing schedule (e.g., once daily) and route.
-
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Endpoint Analysis:
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At the end of the study, collect relevant samples (e.g., blood, tissues) for analysis.
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Measure primary efficacy endpoints (e.g., tumor size, inflammation score, cell infiltration).
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Consider measuring pharmacodynamic markers (e.g., receptor occupancy, downstream signaling molecules like p-ERK in target tissues) to correlate drug exposure with biological activity.
-
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Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and identify the optimal effective dose.
Visualizations
Caption: CXCR3 signaling pathway activated by this compound.
Caption: Experimental workflow for determining optimal in vivo dosage.
References
improving the in vivo stability of PS372424 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of the in vivo stability of the investigational compound PS372424 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of this compound, focusing on common challenges related to its stability and exposure in vivo.
Issue 1: After oral administration in mice, plasma concentrations of PS372424 are significantly lower than expected.
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Possible Cause: This may be due to poor absorption from the gastrointestinal (GI) tract or high first-pass metabolism in the liver.
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Troubleshooting Steps:
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Assess Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.5, 7.4) to ensure it is sufficiently soluble for absorption.
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Evaluate Permeability: Conduct an in vitro permeability assay, such as a Caco-2 permeability assay, to determine if the compound can efficiently cross the intestinal epithelium.
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Investigate First-Pass Metabolism: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to quantify the extent of metabolic degradation. A high clearance rate in this assay suggests that the liver is rapidly metabolizing the compound after absorption.
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Consider a Formulation Change: If solubility is low, consider formulation strategies such as creating an amorphous solid dispersion or using solubility-enhancing excipients.
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Issue 2: The plasma half-life (t½) of PS372424 is very short (<1 hour) in rodent PK studies.
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Possible Cause: A short half-life is typically the result of rapid metabolic clearance by enzymes (like Cytochrome P450s) or rapid renal excretion.
-
Troubleshooting Steps:
-
Identify Metabolic Hotspots: Conduct metabolite identification studies using mass spectrometry to pinpoint the specific sites on the PS372424 molecule that are being modified by metabolic enzymes.
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Perform Medicinal Chemistry Optimization: Synthesize analogs of PS372424 where the identified metabolic "hotspots" are blocked. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can prevent oxidation at that position.
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Evaluate Plasma Protein Binding: A low degree of plasma protein binding can lead to a higher fraction of unbound drug available for filtration by the kidneys, resulting in faster clearance. Assess the extent of binding to plasma proteins like albumin.
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Issue 3: There is high variability in plasma exposure between individual animals in the same study group.
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Possible Cause: High inter-individual variability can stem from inconsistent oral absorption, genetic polymorphisms in metabolic enzymes, or issues with the dosing procedure.
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Troubleshooting Steps:
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Refine Dosing Technique: Ensure the oral gavage or other administration technique is consistent and accurate for all animals.
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Check Formulation Homogeneity: Verify that the dosing formulation is a homogenous and stable suspension or solution to ensure each animal receives the intended dose.
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Switch to Intravenous (IV) Dosing: To bypass absorption-related variability, conduct a pilot PK study with IV administration. If the variability decreases significantly, the issue is likely related to absorption or first-pass metabolism rather than systemic clearance.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to poor in vivo stability of a small molecule like PS372424?
A1: The primary mechanisms are typically metabolic degradation and rapid excretion. Metabolic degradation is often mediated by enzymes in the liver, gut wall, and other tissues, primarily the Cytochrome P450 (CYP) family, which catalyze oxidative reactions. Rapid excretion occurs when the compound is efficiently cleared from the body by the kidneys or through the biliary system.
Q2: How can we protect a metabolically liable functional group on PS372424?
A2: Protecting a labile functional group is a common medicinal chemistry strategy. This can be achieved through:
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Steric Hindrance: Introducing a bulky group near the metabolic site to physically block the enzyme from accessing it.
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Electronic Modification: Altering the electronic properties of the molecule to make the metabolic reaction less favorable. For example, replacing an electron-rich aromatic ring with one containing electron-withdrawing groups can decrease its susceptibility to oxidation.
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Bioisosteric Replacement: Substituting the liable group with a different functional group that has similar physical and chemical properties but is more resistant to metabolism.
Q3: What is the purpose of conducting an in vitro metabolic stability assay?
A3: An in vitro metabolic stability assay using liver microsomes or hepatocytes serves to predict the in vivo metabolic clearance of a compound. It provides a quantitative measure of how quickly a compound is metabolized, which helps in ranking compounds and predicting their in vivo half-life before initiating animal studies.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for the parent compound, PS372424, and a metabolically stabilized analog, PS372424-M2, following a 10 mg/kg oral dose in mice.
| Parameter | PS372424 (Parent) | PS372424-M2 (Analog) |
| Plasma Half-Life (t½) in hours | 0.8 | 4.2 |
| Max Concentration (Cmax) in ng/mL | 150 | 850 |
| Area Under the Curve (AUC) in ng·h/mL | 220 | 3400 |
| Oral Bioavailability (%) | 15% | 75% |
| In Vitro Microsomal Clearance (µL/min/mg) | 120 | 15 |
Table 1: Comparative pharmacokinetic parameters of PS372424 and its improved analog, PS372424-M2. The data shows that the structural modifications in PS372424-M2 led to a significant decrease in microsomal clearance, resulting in a longer half-life and much greater overall plasma exposure (AUC).
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
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Objective: To determine the rate of metabolic clearance of this compound in vitro.
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Materials: this compound stock solution (10 mM in DMSO), pooled mouse liver microsomes, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), quenching solution (e.g., acetonitrile (B52724) with an internal standard).
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Procedure:
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Prepare a reaction mixture containing liver microsomes in phosphate buffer.
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Pre-warm the mixture to 37°C.
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Add PS372424 (final concentration, e.g., 1 µM) to the mixture.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Stop the reaction in each aliquot by adding the cold quenching solution.
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of PS372424 at each time point.
-
-
Data Analysis: Plot the natural logarithm of the percentage of PS372424 remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance.
Protocol 2: Rodent Pharmacokinetic (PK) Study (Oral Dosing)
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Objective: To determine the plasma concentration-time profile, half-life, and bioavailability of this compound after oral administration in mice.
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Animals: Male C57BL/6 mice (n=3-5 per time point or in a serial sampling design).
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Formulation: Prepare a homogenous suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
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Procedure:
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Fast the animals overnight prior to dosing.
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Administer a single oral dose of the formulation (e.g., 10 mg/kg) via oral gavage.
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
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Process the blood samples by centrifugation to isolate plasma.
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Store plasma samples at -80°C until analysis.
-
-
Sample Analysis: Extract PS372424 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.
Visualizations
Validation & Comparative
Comparative Guide to PS372424 Hydrochloride: A CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PS372424 hydrochloride, a specific agonist of the human C-X-C chemokine receptor 3 (CXCR3), with other relevant agonists. The data presented herein is compiled from various studies to offer an objective overview of its performance, supported by experimental details.
This compound is a peptidomimetic compound derived from a three-amino-acid fragment of CXCL10, one of the natural ligands for CXCR3.[1][2] Its activity as a CXCR3 agonist has been validated in several in vitro and in vivo models, demonstrating its potential as a tool for studying CXCR3 signaling and as a modulator of inflammatory responses.[1][3]
Performance Comparison of CXCR3 Agonists
The agonist activity of this compound is compared with the natural CXCR3 ligands (CXCL9, CXCL10, and CXCL11) and another synthetic agonist, VUF11222. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of Agonists for Human CXCR3
| Agonist | Receptor Isoform(s) | Assay Type | Reported Value | Reference(s) |
| This compound | CXCR3 | Radioligand competition binding (vs. 125I-CXCL10) | IC50: 42 ± 21 nM | [2] |
| CXCR3-A | Plasmon Waveguide Resonance | KD: 40 ± 10 nM | [4] | |
| CXCR3-B | Plasmon Waveguide Resonance | KD: 400 ± 100 nM | [4] | |
| CXCL9 (Mig) | CXCR3 | Not specified | Lowest affinity among natural ligands | [5] |
| CXCL10 (IP-10) | CXCR3 | Not specified | Intermediate affinity among natural ligands | [5] |
| CXCL11 (I-TAC) | CXCR3 | Not specified | Highest affinity among natural ligands | [5] |
| VUF11222 | CXCR3 | Not specified | Binding affinity reported | [5] |
Table 2: Functional Potency of Agonists at Human CXCR3
| Agonist | Functional Assay | Cell Line | Reported Value (EC50) | Reference(s) |
| This compound | cAMP Inhibition | Not specified | 1.1 µM | [5] |
| T-cell Migration | Activated T-cells | ~50 nM (significant migration) | [3] | |
| CXCL11 (I-TAC) | ERK Phosphorylation | Activated T-cells | Similar potency and kinetics to PS372424 | [3] |
| VUF11222 | cAMP Inhibition | Not specified | Not specified | [5] |
Note: The EC50 value of 1.1 mM for this compound in the cAMP inhibition assay appears to be an outlier and may be a typographical error in the original source. Other studies demonstrate functional activity in the nanomolar range. Direct comparison of potencies should be made with caution as experimental conditions can vary between studies.
Key Experimental Validations of this compound Agonist Activity
CXCR3 Mediated Signaling
Activation of CXCR3 by this compound initiates downstream signaling cascades comparable to those triggered by its natural ligands.
Caption: CXCR3 Signaling Pathway Activated by PS372424.
Studies have shown that this compound induces phosphorylation of ERK with similar potency and kinetics as the natural ligand CXCL11.[3] It also causes a concentration-dependent phosphorylation of CCR5 on CXCR3-positive T-cells, indicating receptor cross-talk.[2]
Cellular Responses
This compound elicits key cellular responses mediated by CXCR3 activation, including chemotaxis and receptor internalization.
Caption: Experimental Workflow for Validating PS372424 Activity.
This compound has been shown to stimulate T-cell migration effectively at concentrations around 50 nM.[3] Furthermore, it induces a robust and long-lasting internalization of approximately 87% of cell-surface CXCR3 within 30 minutes of application.
Experimental Protocols
Chemotaxis Assay (Transwell Migration)
-
Cell Preparation: Culture CXCR3-expressing cells (e.g., activated human T-cells) and resuspend in serum-free RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free RPMI 1640 medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or control vehicle to the lower wells of a 24-well plate with 5 µm pore size Transwell inserts.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter. Data is typically expressed as the number of migrated cells or as a chemotactic index (fold increase over control).
-
CXCR3 Internalization Assay (Flow Cytometry)
-
Cell Preparation: Use CXCR3-expressing cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) at 1 x 106 cells/mL.
-
Stimulation:
-
Treat cells with this compound (e.g., 100 nM) or a vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
To stop the internalization process, place the cells on ice.
-
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Stain the cells with a PE-conjugated anti-human CXCR3 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CXCR3 staining.
-
The percentage of internalization is calculated as: [1 - (MFI of treated cells / MFI of untreated cells)] x 100%.
-
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate CXCR3-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Stimulation: Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.
-
Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Conclusion
This compound is a potent and specific agonist for human CXCR3. It effectively mimics the action of natural ligands in inducing key downstream signaling events and cellular responses such as chemotaxis and receptor internalization. This compound serves as a valuable research tool for investigating the complex roles of CXCR3 in inflammation, autoimmune diseases, and cancer. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the CXCR3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR3 Agonists: PS372424 Hydrochloride vs. VUF11222
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent CXCR3 agonists, the peptidomimetic PS372424 hydrochloride and the non-peptide small molecule VUF11222. The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a critical role in immune cell trafficking, particularly of T cells, to sites of inflammation. Its involvement in various autoimmune diseases and cancer has made it a significant target for therapeutic development. This document aims to provide an objective comparison of PS372424 and VUF11222, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
Recent structural and functional studies have provided valuable insights into the distinct mechanisms of action and pharmacological profiles of PS372424 and VUF11222. While both compounds act as agonists at the human CXCR3 receptor, they exhibit differences in their binding modes, potency, and downstream signaling.
A key study determined the cryogenic electron microscopy (cryo-EM) structures of CXCR3 in complex with both PS372424 and VUF11222, revealing that they activate the receptor through different mechanisms.[1] PS372424, a three-amino-acid fragment of the natural ligand CXCL10, binds to an orthosteric pocket similar to that of the N-terminus of the chemokine CXCL11.[1][2] In contrast, the biaryl-type molecule VUF11222 buries deeper into the receptor, indicating a distinct binding site and mode of activation.[1]
The functional consequences of these different binding modes are reflected in their potencies in activating downstream signaling pathways. A comparative study assessing G protein activation via a cAMP response assay demonstrated that both agonists effectively activate CXCR3, with distinct potencies.
| Compound | Agonist Type | Binding Affinity (IC50 vs. [125I]-CXCL10) | Potency (EC50 in cAMP Assay) |
| This compound | Peptidomimetic | 42 ± 21 nM[2][3] | 1.1 µM[4] |
| VUF11222 | Non-peptide small molecule | Not explicitly found in a direct comparative assay | 2.5 µM[1] |
CXCR3 Signaling Pathway
Activation of CXCR3 by its agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the release of Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). Activation of these pathways ultimately leads to an increase in intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[5][6] These signaling events are crucial for mediating the chemotactic response of immune cells.
CXCR3 signaling cascade upon agonist binding.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare CXCR3 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq and some Gi-coupled GPCR signaling.
Workflow:
Calcium flux assay workflow.
Protocol:
-
Cell Preparation: Seed human embryonic kidney (HEK) 293 cells stably expressing human CXCR3 into 96-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating for 30-60 minutes at 37°C.
-
Agonist Stimulation: Prepare serial dilutions of this compound or VUF11222.
-
Signal Detection: Measure baseline fluorescence using a fluorescence plate reader. Add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
This assay quantifies the directed migration of cells in response to a chemical gradient, a primary function of chemokine receptors.
Workflow:
Chemotaxis assay workflow.
Protocol:
-
Assay Setup: Use a multi-well chemotaxis chamber with a cell-permeable membrane (e.g., 5 µm pore size for lymphocytes) separating the upper and lower wells.
-
Chemoattractant Gradient: Add varying concentrations of this compound or VUF11222 to the lower chambers.
-
Cell Seeding: Place CXCR3-expressing cells, such as activated human T cells, in the upper chambers.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (typically 1-3 hours).
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic index and the optimal concentration for migration.
ERK Phosphorylation Assay
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream event in the MAPK signaling pathway activated by CXCR3.
Workflow:
ERK phosphorylation assay workflow.
Protocol:
-
Cell Culture and Starvation: Culture CXCR3-expressing cells to near confluence. Prior to the experiment, starve the cells in a serum-free medium for several hours to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of this compound or VUF11222 for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody. For normalization, re-probe the membrane with an antibody against total ERK.
-
Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.
Conclusion
Both this compound and VUF11222 are valuable tools for studying CXCR3 biology. PS372424, being a peptidomimetic derived from a natural ligand, may offer insights into the canonical activation of the receptor. VUF11222, as a non-peptide small molecule with a distinct binding mode, represents a different class of agonist that could be advantageous for certain drug development applications. The choice between these two compounds will depend on the specific research question, the experimental system being used, and the desired pharmacological profile. The data and protocols presented in this guide are intended to assist researchers in making an informed decision.
References
- 1. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Literature Review | Paper Digest [paperdigest.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Expression and agonist responsiveness of CXCR3 variants in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Selectivity Profiling of PS372424 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of PS372424 hydrochloride, a specific agonist of the human CXC chemokine receptor 3 (CXCR3). Its performance is compared with other commercially available CXCR3 modulators, supported by experimental data and detailed protocols for key assays.
Introduction
This compound is a small-molecule, peptidomimetic agonist of CXCR3, a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell trafficking and has been implicated in various inflammatory diseases and cancer.[1][2][3] Understanding the selectivity of this compound is paramount for its development as a research tool and potential therapeutic agent. This guide offers a comparative overview of its binding affinity and functional activity in relation to other known CXCR3 agonists and antagonists.
Comparative Selectivity and Potency
This compound demonstrates high affinity for human CXCR3. The tables below summarize its binding affinity and functional potency in comparison to other relevant CXCR3 modulators.
Table 1: Binding Affinity of CXCR3 Ligands
| Compound | Type | Target | Binding Assay | Ki / IC50 (nM) |
| This compound | Agonist | Human CXCR3 | [125I]-CXCL10 Competition | 42 ± 21[4] |
| NBI-74330 | Antagonist | Human CXCR3 | [125I]-CXCL10 Competition | 1.5[4] |
| Human CXCR3 | [125I]-CXCL11 Competition | 3.2[4] | ||
| SCH546738 | Antagonist | Human CXCR3 | Radioligand Binding | 0.4[4] |
Table 2: Functional Activity of CXCR3 Ligands
| Compound | Type | Assay | Cell Type | EC50 / IC50 (nM) |
| This compound | Agonist | Calcium Flux | CXCR3-expressing cells | 1100[5] |
| VUF11222 | Agonist | G-protein activation | CXCR3-expressing cells | pEC50 = 6.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling cascade and a typical workflow for characterizing a novel CXCR3 ligand.
Caption: CXCR3 Signaling Cascade upon Agonist Binding.
Caption: Workflow for CXCR3 Ligand Characterization.
Off-Target Profile of this compound
While this compound is reported to be a specific agonist for human CXCR3, comprehensive selectivity screening data against a broad panel of other GPCRs and unrelated targets are not publicly available at the time of this publication.[3] However, some studies have investigated its effects on other chemokine receptors.
Notably, PS372424 has been shown to cause a concentration-dependent phosphorylation of CCR5 on CXCR3-positive T cells, but not on CXCR3-negative T cells.[4] This suggests a potential cross-talk mechanism between CXCR3 and CCR5, rather than direct binding to CCR5. Further investigation is required to fully elucidate the off-target profile of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to human CXCR3.
Materials:
-
HEK293 cell membranes expressing human CXCR3
-
[125I]-CXCL10 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [125I]-CXCL10 (at a concentration near its Kd), and either vehicle or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50 value by non-linear regression analysis.
T-Cell Chemotaxis Assay
Objective: To assess the ability of this compound to induce T-cell migration.
Materials:
-
Activated human T-cells
-
This compound
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Label activated T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis buffer.
-
In the lower chamber of a 24-well plate, add chemotaxis buffer alone (negative control) or varying concentrations of this compound.
-
Place the Transwell inserts into the wells.
-
Add the labeled T-cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period of time (e.g., 2-4 hours) to allow for cell migration.
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Calculate the chemotactic index as the fold increase in migration in the presence of the agonist compared to the negative control.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine if this compound induces the phosphorylation of ERK1/2 in CXCR3-expressing cells.
Materials:
-
CXCR3-expressing cells (e.g., U87-CXCR3-A)[4]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture CXCR3-expressing cells to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with vehicle or varying concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative increase in ERK phosphorylation.
Conclusion
This compound is a potent and specific agonist of human CXCR3, demonstrating high affinity in binding assays and functional activity in cellular assays. Its ability to induce downstream signaling, such as ERK phosphorylation, and promote T-cell migration makes it a valuable tool for studying CXCR3 biology. While its selectivity profile appears favorable, further comprehensive screening against a broader range of targets would be beneficial to fully characterize its off-target effects. The experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon the selectivity profiling of this and other CXCR3 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PS372424 | CXCR3 agonist | Probechem Biochemicals [probechem.com]
Navigating CXCR3 Activation: A Comparative Guide to Agonist Alternatives
For researchers, scientists, and drug development professionals, the activation of the C-X-C motif chemokine receptor 3 (CXCR3) is a critical step in studying a wide array of physiological and pathological processes, including immune responses, inflammation, and cancer. While PS372424 hydrochloride has been a notable CXCR3 agonist, a comprehensive understanding of its alternatives is essential for advancing research and therapeutic development. This guide provides an objective comparison of various CXCR3 activators, supported by experimental data, detailed protocols, and visual pathway representations.
The landscape of CXCR3 agonists extends beyond PS372424 to include endogenous chemokines and other synthetic small molecules. The primary alternatives for activating CXCR3 are its natural chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Additionally, a class of small-molecule agonists, including VUF10661, VUF11222, and VUF11418, has emerged as valuable research tools. These alternatives exhibit distinct pharmacological profiles, including variations in potency, efficacy, and potential for biased agonism, where they preferentially activate certain downstream signaling pathways over others.
Comparative Analysis of CXCR3 Agonist Performance
The efficacy and potency of CXCR3 agonists can be quantitatively assessed through various in vitro functional assays. These assays measure key events in the CXCR3 signaling cascade, such as G-protein activation, intracellular calcium mobilization, β-arrestin recruitment, and cell migration (chemotaxis). The data presented below, summarized from multiple studies, highlights the comparative performance of this compound and its alternatives.
| Agonist | Assay Type | Cell Line | Potency (EC50/IC50) | Efficacy (% of max response) | Reference |
| PS372424 | ERK Activation | Activated T cells | Similar to CXCL11 | Similar to CXCL11 | [1] |
| Ca2+ Flux | T cells | Similar to CXCL11 | Similar to CXCL11 | [1] | |
| CXCL9 | β-arrestin2 Recruitment | HEK293T | Not explicitly quantified, lower efficacy than CXCL11 | Lower than CXCL11 | [2][3] |
| cAMP Inhibition | HEK293T | Not explicitly quantified, similar efficacy to other chemokines | Similar to other chemokines | [3] | |
| CXCL10 | β-arrestin2 Recruitment | HEK293T | Not explicitly quantified, lower efficacy than CXCL11 | Lower than CXCL11 | [2][3] |
| cAMP Inhibition | HEK293T | Not explicitly quantified, similar efficacy to other chemokines | Similar to other chemokines | [3] | |
| CXCL11 | β-arrestin2 Recruitment | HEK293T | Not explicitly quantified, high efficacy | High | [2][3] |
| Gαi Recruitment | HEK293T | Not explicitly quantified, robust recruitment | High | [2][3] | |
| VUF10661 | β-arrestin2 Recruitment | HEK293T | ~1 µM | Highest efficacy among tested agonists | [2][3] |
| Gαi Recruitment | HEK293T | Not explicitly quantified, robust recruitment | High | [2][3] | |
| VUF11222 | Binding Affinity (pKi) | Not specified | 7.2 | Not Applicable | |
| cAMP Response | CXCR3 mutants | Agonist activity demonstrated | Agonist activity demonstrated | [4] | |
| VUF11418 | β-arrestin2 Recruitment | HEK293T | Lower efficacy than VUF10661 | Lower than VUF10661 | [2][3] |
| Gαi Recruitment | HEK293T | Less robust than CXCL11 and VUF10661 | Lower than CXCL11 and VUF10661 | [2][3] |
CXCR3 Signaling Pathways
Upon agonist binding, CXCR3, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the activation of heterotrimeric G-proteins, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase. Concurrently, CXCR3 activation can trigger the recruitment of β-arrestins, which not only desensitize G-protein signaling but also initiate their own distinct signaling pathways. The phenomenon of "biased agonism" arises when a ligand preferentially activates one of these pathways over the other. For instance, VUF10661 is considered a β-arrestin-biased agonist relative to VUF11418, which shows a preference for G-protein signaling.[5]
Caption: CXCR3 Signaling Pathways.
Experimental Workflows
The characterization of CXCR3 agonists relies on a set of standardized in vitro assays. The following diagram illustrates a typical experimental workflow for assessing the activity of a potential CXCR3 agonist.
Caption: Experimental Workflow for CXCR3 Agonist Characterization.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of CXCR3 agonists.
Calcium Mobilization Assay (FLIPR)
This assay measures the transient increase in intracellular calcium concentration upon GPCR activation.
Materials:
-
CXCR3-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 3, 4, or equivalent)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CXCR3 agonists (PS372424, chemokines, small molecules)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed CXCR3-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit). Remove the cell culture medium from the plates and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the CXCR3 agonists in the assay buffer.
-
Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the agonist to the cells and immediately begin measuring the fluorescence intensity over time. A baseline fluorescence is recorded before agonist addition, followed by the kinetic response after addition.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.
Chemotaxis Assay (Transwell)
This assay assesses the ability of an agonist to induce directed cell migration.
Materials:
-
CXCR3-expressing cells (e.g., activated T cells, lymphocytes)
-
Chemotaxis chambers (e.g., Transwell plates with appropriate pore size, typically 3-8 µm)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
CXCR3 agonists
-
Cell staining and counting reagents (e.g., Calcein-AM, DAPI) or a flow cytometer
Procedure:
-
Cell Preparation: Resuspend CXCR3-expressing cells in the assay medium at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
Assay Setup: Add different concentrations of the CXCR3 agonist to the lower wells of the chemotaxis chamber. Place the Transwell inserts into the wells.
-
Cell Addition: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
Quantification of Migration:
-
Microscopy: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Flow Cytometry: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer.
-
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and determine the EC50.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from CXCR3-expressing cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS (radiolabeled)
-
Unlabeled GTPγS
-
CXCR3 agonists
-
Glass fiber filter mats and a cell harvester or SPA beads
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and the CXCR3 agonist at various concentrations in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination of Reaction:
-
Filtration Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
SPA Method: Add scintillation proximity assay (SPA) beads that bind to the cell membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.
-
-
Detection: Measure the radioactivity on the filters or in the SPA bead-containing wells using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding to determine the specific binding. Plot the specific binding against the agonist concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated CXCR3 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-expressing CXCR3 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium
-
White, opaque 96- or 384-well microplates
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
CXCR3 agonists
-
A microplate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into white, opaque microplates and incubate overnight.
-
Agonist Stimulation: Add serial dilutions of the CXCR3 agonists to the cells.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The increase in the BRET ratio is proportional to the recruitment of β-arrestin to the receptor. Plot the BRET ratio against the agonist concentration to determine the EC50 and Emax.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PS372424 Hydrochloride: An In Vitro and In Vivo Correlation of a CXCR3 Agonist
A comprehensive guide for researchers, scientists, and drug development professionals on the activity of PS372424 hydrochloride, a specific human CXCR3 agonist, in comparison to other modulators. This guide provides an objective look at its performance, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a small-molecule agonist of the human CXC chemokine receptor 3 (CXCR3), has demonstrated significant anti-inflammatory activity by preventing human T-cell migration. This guide delves into the in vitro and in vivo correlation of its activity, offering a comparative perspective with other CXCR3 modulators and providing detailed experimental methodologies for key assays.
In Vitro Activity of this compound
This compound exhibits potent activity in in vitro settings, primarily through its specific binding to and activation of the CXCR3 receptor.
Binding Affinity and Potency:
In competitive binding assays, this compound effectively displaces radiolabeled CXCL10, a natural ligand for CXCR3, from membranes of HEK293 cells expressing the receptor. This demonstrates its direct interaction with the receptor.[1]
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | Radiolabeled CXCL10 Competition Binding | HEK293/CXCR3 Gqi5 | 42 ± 21 |
Functional Activity:
The agonist activity of this compound is evident in its ability to stimulate downstream signaling pathways and induce cellular responses. It has been shown to increase the phosphorylation of Erk1 and Erk2 in U87-CXCR3-A cells.[1] Furthermore, it stimulates the migration of activated human T-cells in a concentration-dependent manner, with significant migration observed at concentrations above 50 nM and more pronounced effects at 100 nM.[2]
A key aspect of its mechanism is the induction of cross-phosphorylation of other chemokine receptors, notably CCR5, on CXCR3-positive T-cells.[1] This heterologous desensitization is a crucial factor in its broad anti-inflammatory effects.
In Vivo Activity of this compound
The in vitro activity of this compound translates to significant efficacy in in vivo models of inflammation, particularly in a humanized mouse model of arthritic inflammation.
Inhibition of T-Cell Migration:
In a murine air pouch model populated with human peripheral blood mononuclear cells (PBMCs), intravenous administration of this compound effectively prevents the migration of human T-cells towards inflammatory stimuli.[2] An initial blood concentration of 1 µM of the compound was shown to inhibit the recruitment of these cells. This demonstrates the compound's ability to interfere with the inflammatory cascade in a living organism.
Comparison with Other CXCR3 Modulators
The therapeutic potential of targeting the CXCR3 pathway has led to the development of various agonists and antagonists. Understanding the comparative performance of this compound is crucial for its evaluation.
| Compound | Modality | Key Comparative Findings |
| This compound | Agonist | Inhibits migration of activated T-cells towards CXCL11, CXCL12, and CCL5.[2] |
| NBI-74330 | Antagonist | Only prevents migration of activated T-cells towards the CXCR3 ligand CXCL11.[2] |
| VUF11222 | Agonist | A non-peptidomimetic agonist, its binding mode to CXCR3 differs from that of PS372424.[3] |
| VUF10661 | β-arrestin-biased agonist | Shows greater efficacy in recruiting β-arrestin compared to the natural ligand CXCL11. |
| VUF11418 | G-protein-biased agonist | Preferentially activates G-protein signaling pathways downstream of CXCR3. |
Experimental Protocols
To facilitate the replication and further investigation of the activities of this compound, detailed methodologies for key experiments are provided below.
In Vitro Human T-Cell Chemotaxis Assay
This protocol outlines the steps to assess the ability of compounds to influence the migration of activated human T-cells towards a chemoattractant.
Materials:
-
Activated human T-cells
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., CXCL11, CXCL12, or CCL5)
-
Test compounds (this compound and comparators)
-
24-well transwell plates (e.g., 5 µm pore size)
-
Cell viability assay reagents
-
Plate reader
Procedure:
-
Cell Preparation: Culture and activate human T-cells using standard protocols (e.g., anti-CD3/CD28 beads). On the day of the assay, wash and resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Incubate the T-cell suspension with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of chemotaxis medium containing the chemoattractant to the lower chambers of the transwell plate.
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting with a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value for each compound.
In Vivo Murine Air Pouch Model of Inflammation
This model is used to evaluate the in vivo efficacy of compounds in inhibiting inflammatory cell recruitment.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile air
-
Syringes and needles
-
Inflammatory stimulus (e.g., carrageenan solution)
-
Test compounds (this compound and comparators)
-
Phosphate-buffered saline (PBS)
-
Lavage fluid collection materials
-
Flow cytometer and antibodies for cell characterization
Procedure:
-
Air Pouch Formation:
-
On day 0, inject 3 mL of sterile air subcutaneously into the dorsal side of the mice.
-
On day 3, inject another 2 mL of sterile air into the existing pouch to maintain it.[4]
-
-
Induction of Inflammation: On day 6, inject 1 mL of the inflammatory stimulus (e.g., 1% carrageenan in PBS) into the air pouch.[4]
-
Compound Administration: Administer the test compounds via the desired route (e.g., intravenous, intraperitoneal) at a specified time before or after the inflammatory stimulus.
-
Lavage Fluid Collection: At a predetermined time point after the induction of inflammation (e.g., 4-24 hours), euthanize the mice and carefully inject 2 mL of PBS into the air pouch.
-
Gently massage the pouch and then aspirate the lavage fluid.
-
Cell Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in an appropriate buffer.
-
Count the total number of cells.
-
Use flow cytometry with specific cell surface markers to identify and quantify different immune cell populations (e.g., neutrophils, T-cells).
-
-
Data Analysis: Compare the number of recruited inflammatory cells in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating the complex signaling network downstream of the CXCR3 receptor.
CXCR3 Signaling Cascade
Upon agonist binding, CXCR3, a G-protein coupled receptor (GPCR), can initiate signaling through two major pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway often leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as the activation of the Ras/ERK pathway, which is crucial for cell migration.[5] The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of PS372424 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CXCR3 agonist, PS372424 hydrochloride, against current standards of care and alternative therapeutic strategies for inflammatory diseases such as rheumatoid arthritis. This document synthesizes preclinical data to evaluate its therapeutic potential, supported by experimental evidence and detailed methodologies.
This compound, a small molecule and a three-amino-acid fragment of the chemokine CXCL10, acts as a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3).[1][2] Its unique mechanism of action, which involves the desensitization of chemokine receptors to prevent T-cell migration to inflammatory sites, presents a promising alternative to current therapeutic approaches.[3] This guide will delve into the comparative efficacy and mechanisms of this compound, placing it in the context of established treatments and other investigational compounds targeting the CXCR3 pathway.
Executive Summary of Comparative Data
The following tables summarize the key quantitative data for this compound and relevant comparators.
| Compound | Target | Mechanism of Action | IC50 / EC50 / Ki | Key Preclinical Findings in Arthritis Models |
| This compound | Human CXCR3 | Agonist; induces receptor internalization and cross-desensitization of other chemokine receptors (e.g., CCR5).[3] | IC50: 42 ± 21 nM (for binding to HEK293/CXCR3 cells)[2]; EC50: ~50 nM (for T-cell migration) | Prevents human T-cell migration in a humanized model of arthritic inflammation.[2] Inhibits migration of activated T cells towards synovial fluid from rheumatoid arthritis patients.[3][4] |
| NBI-74330 | CXCR3 | Antagonist | Ki: 1.5 nM (for CXCL10 binding), 3.2 nM (for CXCL11 binding)[5] | In contrast to PS372424, only prevents T-cell migration towards CXCL11 and does not inhibit migration towards CCL5.[3] |
| SCH 546738 | CXCR3 | Non-competitive Antagonist | Ki: 0.4 nM[6]; IC50: 0.8 - 2.2 nM (for displacing radiolabeled CXCL10 and CXCL11)[6] | Attenuates disease development in a mouse collagen-induced arthritis model.[6][7] |
| Methotrexate (B535133) | Dihydrofolate reductase and other enzymes | Broad immunosuppressant | Not applicable in this context. | Standard of care for rheumatoid arthritis, reduces inflammation and joint damage.[8][9][10] |
| Biologic DMARDs (e.g., Adalimumab) | TNF-α | Targeted immunosuppressant | Not applicable in this context. | Highly effective in reducing disease activity in rheumatoid arthritis.[9][10] |
Mechanism of Action: A Novel Approach to Inflammation Control
Standard treatments for rheumatoid arthritis, such as methotrexate and biologic disease-modifying antirheumatic drugs (DMARDs), primarily function by broadly suppressing the immune system or targeting specific inflammatory cytokines like TNF-α.[8][9][10] While effective, these approaches can have significant side effects related to immunosuppression.
CXCR3 antagonists, like NBI-74330 and SCH 546738, represent a more targeted approach by blocking the interaction between CXCR3 and its inflammatory chemokine ligands (CXCL9, CXCL10, CXCL11), thereby inhibiting the migration of pathogenic T cells to inflamed tissues.[6][11]
This compound, in contrast, employs a unique agonist-induced desensitization mechanism.[3] By activating CXCR3, it triggers the internalization of the receptor and, through a process of receptor cross-phosphorylation within CXCR3-CCR5 heterodimers, also desensitizes other key chemokine receptors involved in T-cell trafficking.[3] This leads to a broader inhibition of T-cell migration in response to a variety of chemokines found in the inflamed joint, a potentially more comprehensive approach than blocking a single receptor.[3]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols
T-Cell Migration Assay (Chemotaxis Assay)
This protocol is based on the methodology described in the key preclinical studies of this compound.[3]
Objective: To assess the ability of this compound to inhibit the migration of activated human T-cells towards specific chemokines or a complex chemoattractant mixture like synovial fluid from rheumatoid arthritis patients.
Materials:
-
Activated human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
This compound, CXCR3 antagonists (e.g., NBI-74330), and vehicle control.
-
Chemoattractants: Recombinant human chemokines (e.g., CXCL11, CXCL12, CCL5) or rheumatoid arthritis synovial fluid (RASF).
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well tissue culture plates.
-
Assay medium (e.g., RPMI 1640).
-
Flow cytometer or plate reader for cell quantification.
Procedure:
-
Cell Preparation: Isolate human PBMCs and activate T-cells using standard methods (e.g., anti-CD3 and anti-CD28 antibodies).
-
Pre-treatment: Resuspend activated T-cells in assay medium and pre-incubate with various concentrations of this compound, a CXCR3 antagonist, or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., chemokine or RASF) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into each well.
-
Add the pre-treated T-cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for optimal cell migration (e.g., 3-4 hours).
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., Calcein-AM staining) and a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each treatment condition compared to the vehicle control.
The following diagram illustrates the general workflow of the T-cell migration assay.
Concluding Remarks
This compound demonstrates a novel and promising mechanism of action for the treatment of inflammatory diseases like rheumatoid arthritis. Its ability to induce broad desensitization of key chemokine receptors on activated T-cells suggests it may offer a more comprehensive inhibition of inflammatory cell infiltration compared to single-receptor antagonists.[3] The preclinical data in a humanized mouse model of arthritis are encouraging, showing a significant reduction in T-cell migration to an inflammatory stimulus.[4]
However, it is crucial to note the absence of direct comparative efficacy studies against the current standards of care, such as methotrexate and biologic DMARDs. While the mechanistic advantages of this compound are apparent, further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate its therapeutic potential relative to these established treatments. The information presented in this guide is intended to provide a solid foundation for researchers to understand the unique properties of this compound and to inform the design of future investigations into its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. March - Press Office - Newcastle University [ncl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 10. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Handling of PS372424 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of PS372424 hydrochloride, a specific human CXCR3 agonist used in research. While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, this document outlines a robust safety protocol based on established best practices for handling research chemicals with unknown toxicological profiles.
When working with any novel compound, it is crucial to operate under the assumption that it may be hazardous. The following procedures are designed to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves. Check for any signs of degradation or perforation before and during use. | Provides a barrier against skin contact. Nitrile is a common choice for a wide range of chemicals, but compatibility should always be verified. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid form or if there is a risk of aerosol generation. | Prevents inhalation of the compound, which could be a route of exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.
Emergency Procedures: A Step-by-Step Guide
In the event of accidental exposure, a swift and informed response is critical. The following diagram outlines the immediate actions to be taken.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery. Always consult with your institution's EHS department for specific guidance and requirements.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
